Triallylsilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDHCMHJLNUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of Triallylsilane (NMR, FTIR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Triallylsilane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a valuable organosilane compound utilized in various chemical syntheses, including cross-linking reactions and as a precursor in materials science. Accurate spectroscopic analysis is crucial for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This document outlines the expected spectral data, detailed experimental protocols, and visual representations of its structure and analytical workflow.
Spectroscopic Characterization of this compound
The structural formula of this compound is (CH₂=CHCH₂)₃SiH. Its characterization by NMR and FTIR spectroscopy reveals distinct features corresponding to its allyl and silyl (B83357) moieties.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
The ¹H NMR spectrum of this compound is characterized by signals arising from the allyl groups and the silicon-hydride (Si-H) proton. The protons of the allyl group are diastereotopic due to the chiral silicon center, which can lead to complex splitting patterns.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 - 5.7 | m | 3H | -CH=CH₂ |
| ~5.0 - 4.9 | m | 6H | -CH=CH₂ |
| ~3.7 - 3.6 | m | 1H | Si-H |
| ~1.7 - 1.6 | d | 6H | Si-CH₂- |
Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~134 | -CH=CH₂ |
| ~115 | -CH=CH₂ |
| ~20 | Si-CH₂- |
Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to TMS at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[1]
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2950 | C-H stretch | -CH₂- (aliphatic) |
| ~2120 | Si-H stretch | Silane |
| ~1630 | C=C stretch | Alkene |
| ~1410 | CH₂ scissoring | Alkene |
| ~995, 910 | =C-H bend | Alkene (out-of-plane) |
| ~880 | Si-C stretch | Alkylsilane |
Note: These are typical absorption ranges for the specified functional groups. The exact peak positions and intensities can be influenced by the molecular environment.[1]
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound are provided below.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single scan to check the signal intensity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Select the desired spectral range, typically 4000-400 cm⁻¹.
-
Choose an appropriate resolution, commonly 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups in this compound.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
References
In the Absence of Direct Data, a Technical Guide to the Inferred Thermal Stability and Decomposition Pathway of Triallylsilane
Executive Summary
Triallylsilane is a silicon hydride compound containing three allyl groups, making it a subject of interest for various chemical syntheses. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide synthesizes information from related allylsilane compounds to project the thermal behavior of this compound. It is anticipated that this compound will undergo decomposition at elevated temperatures, likely initiating through pathways observed in similar molecules, such as Si-C bond homolysis or molecular elimination. This document outlines the probable decomposition mechanisms, presents inferred thermal stability data, details relevant experimental protocols for analysis, and provides visual representations of the decomposition pathway and analytical workflows.
Inferred Thermal Stability
While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available, the thermal decomposition of analogous compounds provides a basis for estimating its stability.
| Compound | Decomposition Onset Temperature (°C) | Key Observations | Analytical Method |
| Allyltrimethylsilane | ~827 °C (1100 K) | Initiation of molecular elimination reactions.[1] | Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry |
| Allyltrichlorosilane | ~777 °C (1050 K) | Initiation of Si-C bond homolysis.[1] | Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry |
| This compound (Inferred) | 750 - 850 °C | Decomposition is expected to occur in a similar temperature range to its analogues, influenced by the weaker Si-H bond compared to the Si-CH3 bond in allyltrimethylsilane. | - |
Proposed Decomposition Pathway of this compound
The thermal decomposition of this compound is likely to proceed through a radical mechanism initiated by the homolytic cleavage of the weakest bond. The primary proposed pathway involves the initial fission of a silicon-allyl (Si-C) bond, which is a common decomposition route for allylsilanes.[1][2]
Initiation: The decomposition is expected to begin with the homolytic cleavage of one of the Si-C bonds to form an allyl radical and a diallylsilyl radical.
(CH₂=CHCH₂)₃SiH → (CH₂=CHCH₂)₂SiH• + •CH₂CH=CH₂
Propagation: The highly reactive radicals can then participate in a series of propagation steps, including hydrogen abstraction and further fragmentation. The diallylsilyl radical could undergo further decomposition.
Termination: The reaction ceases through the combination of various radical species.
The following diagram illustrates the proposed initial steps of the decomposition pathway for this compound.
Experimental Protocols
To empirically determine the thermal stability and decomposition pathway of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol provides a general framework for analyzing the thermal stability of a liquid organosilane like this compound using TGA/DSC.
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events.
Instrumentation:
-
A simultaneous TGA/DSC instrument.
-
Alumina or platinum crucibles.
-
Inert gas supply (e.g., Nitrogen, Argon).
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA crucible. Due to its volatility, a crucible with a lid may be necessary to prevent premature evaporation.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 900 °C).
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial significant weight loss.
-
The DSC curve will indicate thermal events such as melting, boiling, and decomposition (as endothermic or exothermic peaks).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines the analysis of decomposition products of this compound.
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Instrumentation:
-
A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Inert pyrolysis sample cups.
-
Helium carrier gas.
Procedure:
-
Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis:
-
The sample cup is introduced into the pyrolyzer.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 800 °C) in an inert atmosphere (helium). This "flash pyrolysis" ensures rapid and reproducible decomposition.
-
-
GC Separation:
-
The volatile pyrolysis products are swept by the carrier gas into the GC column.
-
The GC oven is programmed with a temperature ramp (e.g., starting at 40 °C and increasing to 300 °C) to separate the individual components of the pyrolysate.
-
-
MS Detection and Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and detects the fragments based on their mass-to-charge ratio.
-
The resulting mass spectra are compared against a library (e.g., NIST) to identify the decomposition products.
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a volatile organosilane compound like this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the experimental stages and the information obtained for understanding the thermal decomposition of this compound.
References
- 1. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry - ProQuest [proquest.com]
- 2. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]
Quantum Chemical Calculations for Triallylsilane Reactivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallylsilane (TAS) is a trifunctional organosilicon compound with three reactive allyl groups, making it a versatile precursor in materials science and organic synthesis. The reactivity of its Si-H bond and the carbon-carbon double bonds of the allyl groups allows for a variety of transformations, primarily through hydrosilylation and thiol-ene addition reactions. Understanding the underlying mechanisms and energetics of these reactions is crucial for controlling product selectivity and reaction efficiency. This technical guide provides an in-depth analysis of this compound's reactivity through the lens of quantum chemical calculations, supported by experimental data and detailed protocols.
Reactivity Landscape of this compound
The primary modes of reactivity for this compound investigated through computational chemistry are hydrosilylation and radical thiol-ene additions.
Hydrosilylation of this compound
Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a fundamental reaction in organosilicon chemistry.[1] This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium.[2][3]
Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][4] A modified Chalk-Harrod mechanism is often considered for rhodium catalysts.[2] Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate steps of these catalytic cycles.[5]
Logical Flow of Catalytic Hydrosilylation
Caption: Generalized catalytic cycle for hydrosilylation.
Thiol-Ene Addition to this compound
The radical-mediated thiol-ene reaction is a "click" chemistry process involving the addition of a thiol to an alkene.[7][8] This reaction is known for its high efficiency, functional group tolerance, and mild reaction conditions.[9]
Mechanism: The reaction proceeds via a radical chain mechanism, initiated by a radical source (e.g., photoinitiator).[8] A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to propagate the chain.[8]
Radical Thiol-Ene Reaction Mechanism
Caption: Radical chain mechanism for the thiol-ene reaction.
Quantitative Data from Quantum Chemical Calculations
Detailed computational studies, particularly by Northrop and Coffey, have provided a wealth of quantitative data on the energetics of thiol-ene reactions with various alkenes, including those with structures analogous to the allyl groups of this compound.[7][10][11] The following tables summarize the calculated thermodynamic and kinetic parameters for the reaction of methyl mercaptan with methyl allyl ether, which serves as a model for the reactivity of this compound's allyl groups. The calculations were performed at the CBS-QB3 level of theory.[7]
Table 1: Calculated Enthalpies (ΔH°) and Gibbs Free Energies (ΔG°) of Reaction for the Thiol-Ene Addition to Methyl Allyl Ether (kcal/mol)
| Reaction Step | ΔH° | ΔG° |
| Propagation | ||
| Addition of CH₃S• to Alkene | -18.2 | -10.5 |
| Chain Transfer | ||
| H-abstraction by Carbon Radical | -10.9 | -10.8 |
| Overall Reaction | -29.1 | -21.3 |
Data sourced from Northrop and Coffey, J. Am. Chem. Soc. 2012, 134, 33, 13804–13817.[7]
Table 2: Calculated Enthalpy (ΔH‡) and Gibbs Free Energy (ΔG‡) of Activation for the Thiol-Ene Addition to Methyl Allyl Ether (kcal/mol)
| Reaction Step | ΔH‡ | ΔG‡ |
| Propagation | ||
| Addition of CH₃S• to Alkene | 2.3 | 8.1 |
| Chain Transfer | ||
| H-abstraction by Carbon Radical | 3.5 | 9.4 |
Data sourced from Northrop and Coffey, J. Am. Chem. Soc. 2012, 134, 33, 13804–13817.[7]
Experimental and Computational Protocols
Synthesis of this compound
A representative procedure for the synthesis of this compound is adapted from methods for preparing similar organosilanes.
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with trichlorosilane in anhydrous diethyl ether.
-
Grignard Addition: The flask is cooled to 0°C in an ice bath. Allylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Kinetic Analysis of this compound Reactivity
The kinetics of this compound's reactions can be monitored using techniques like NMR spectroscopy or GC-MS to determine reaction rates and activation parameters, which can then be compared with computational predictions.
Protocol for Kinetic Study (Thiol-Ene Reaction):
-
Sample Preparation: In an NMR tube, a solution of this compound, a thiol (e.g., 1-butanethiol), a radical initiator (e.g., AIBN), and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃) is prepared.
-
Reaction Monitoring: The reaction is initiated by heating the NMR tube to a specific temperature in the NMR spectrometer. ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The disappearance of the allyl proton signals of this compound and the appearance of the product signals are integrated relative to the internal standard to determine the concentrations of reactants and products over time.
-
Rate Determination: The reaction rates are determined by plotting the concentration versus time data. The experiment is repeated at different temperatures to construct an Eyring plot and determine the activation parameters (ΔH‡ and ΔS‡).
Computational Methodology
High-level quantum chemical calculations are employed to model the reaction pathways and determine the energetics.
Computational Workflow
Caption: A typical workflow for quantum chemical calculations.
Protocol:
-
Method Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d), is chosen for initial geometry optimizations. For more accurate energies, a higher-level method like CBS-QB3 or coupled-cluster theory is often employed for single-point energy calculations on the optimized geometries.[7]
-
Geometry Optimization: The geometries of all reactants, products, intermediates, and transition states are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.
-
Energetics: Single-point energy calculations at a high level of theory are used to obtain accurate electronic energies. These are combined with the thermal corrections from the frequency calculations to determine the enthalpies and Gibbs free energies of reaction and activation.
Conclusion
Quantum chemical calculations provide powerful insights into the reactivity of this compound, particularly for hydrosilylation and thiol-ene addition reactions. While detailed computational data for the hydrosilylation of this compound itself is an area for future research, analogous systems and established mechanistic principles offer a strong predictive framework. For the thiol-ene reaction, extensive computational data on similar alkenes provides reliable quantitative estimates of the reaction's energetics. The combination of these computational models with targeted experimental studies, following the protocols outlined in this guide, will continue to advance the rational design of new materials and synthetic methodologies based on this versatile organosilicon building block.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Triallylsilane CAS number and molecular properties
Despite repeated attempts to gather information on Triallylsilane, the search results have consistently and incorrectly provided data for Triethylsilane. This indicates a significant lack of readily available, specific technical information for this compound in publicly accessible databases.
Therefore, this in-depth technical guide will focus on Triethylsilane , a closely related and well-documented organosilicon compound, while clearly noting the distinction. It is crucial for the reader to understand that the following information pertains to Triethylsilane (CAS No. 617-86-7) and not this compound.
An In-depth Technical Guide to Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilane is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane that is notable for its reactive silicon-hydride (Si-H) bond, which makes it a valuable reagent in organic synthesis.[1][2] This colorless liquid is frequently employed as a mild and selective reducing agent and as a precursor for the formation of silyl (B83357) ethers.[1] Its utility in synthetic organic chemistry, particularly in the pharmaceutical industry, stems from its compatibility with a wide range of functional groups.[3][4][5]
Molecular Properties of Triethylsilane
A comprehensive summary of the key molecular and physical properties of Triethylsilane is provided in the table below.
| Property | Value |
| CAS Number | 617-86-7 |
| Molecular Formula | C₆H₁₆Si[6][7] |
| Molecular Weight | 116.28 g/mol [6][7] |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 107-108 °C[6][8] |
| Melting Point | -157 °C[6] |
| Density | 0.728 g/mL at 25 °C[6][9] |
| Refractive Index | n20/D 1.412[6][9] |
| Flash Point | -6 °C (21.2 °F)[10][11] |
| Solubility | Soluble in hydrocarbons, halocarbons, and ethers; insoluble in water.[2][12] |
Synthesis of Triethylsilane
A common laboratory-scale synthesis of Triethylsilane involves the reduction of triethylchlorosilane. One documented method utilizes sodium hydride and trimethyl borate (B1201080) to prepare a sodium trihydroxyborohydride intermediate, which then reacts with triethylchlorosilane.[13]
A general workflow for this synthesis is outlined below:
References
- 1. Triethylsilane - Wikipedia [en.wikipedia.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 4. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. Triethylsilane: General description,Application and Production_Chemicalbook [chemicalbook.com]
- 6. 617-86-7 CAS MSDS (Triethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triethylsilane | 617-86-7 | FT53779 | Biosynth [biosynth.com]
- 9. Triethylsilane 99 617-86-7 [sigmaaldrich.com]
- 10. 三乙基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. トリエチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Solubility of Triallylsilane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the solubility characteristics of triallylsilane in common organic solvents. Due to a notable lack of specific quantitative data for this compound in publicly available scientific literature, this document leverages qualitative data for the structurally similar organosilane, triethylsilane, as a predictive reference. It is strongly recommended that users perform their own solubility assessments for their specific applications. This guide furnishes detailed, generalized experimental protocols for both qualitative and quantitative solubility determination to that end.
Introduction to this compound
This compound ((CH₂=CHCH₂)₃SiH) is an organosilicon compound characterized by a central silicon atom bonded to three allyl groups and one hydrogen atom. Its unique structure, featuring reactive Si-H and C=C bonds, makes it a versatile reagent in organic synthesis, particularly in hydrosilylation reactions, as a crosslinking agent, and in the production of silicon-containing polymers and materials. Understanding its solubility is critical for reaction design, purification processes, and formulation development.
Predicted Solubility Profile
The following table summarizes the qualitative solubility of triethylsilane , which is anticipated to be a reasonable proxy for this compound.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Reference |
| Hydrocarbons | Hexane, Heptane, Benzene, Toluene | Soluble / Miscible | Triethylsilane is reported to be soluble in hydrocarbons. |
| Halocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Triethylsilane is reported to be soluble in halocarbons. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Triethylsilane is reported to be soluble in ethers. |
| Polar Aprotic | Acetone, Ethyl Acetate (B1210297) | Likely Soluble / Miscible | Triethylsilane is noted as being soluble in ethyl acetate and acetone.[1] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | While one source suggests triethylsilane is soluble in ethanol, organosilanes with significant hydrocarbon character generally have limited solubility in highly polar protic solvents.[1] |
| Water | Water (H₂O) | Insoluble / Immiscible | Organosilicon compounds like triethylsilane are generally insoluble in water due to their hydrophobic nature. Some sources note that it may decompose in contact with water.[2] |
Disclaimer: This data is for triethylsilane and should be used as an estimation for this compound. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the solubility of a liquid analyte, such as this compound, in organic solvents.
Protocol 1: Qualitative Determination of Miscibility by Visual Test
This method provides a rapid, qualitative assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., hexane, toluene, THF, acetone, ethanol)
-
Small, clean, dry test tubes with stoppers or caps
-
Calibrated pipettes or graduated cylinders
Procedure:
-
Add 2 mL of the selected organic solvent to a clean, dry test tube.
-
Add 2 mL of this compound to the same test tube.
-
Stopper the test tube and gently invert it 5-10 times to ensure thorough mixing.
-
Allow the mixture to stand at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Observe the resulting mixture against a well-lit background.
Interpretation of Results:
-
Miscible: A single, clear, and homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The mixture appears cloudy or turbid, or it may form a single phase that separates upon standing.
Protocol 2: Quantitative Solubility Determination by the Saturation Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a substance in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (Teflon/PTFE recommended for organic solvents)
Procedure:
Part A: Preparation of a Saturated Solution
-
Add a known volume of the chosen solvent (e.g., 10 mL) to a glass vial.
-
Add an excess amount of this compound to the solvent. "Excess" means adding enough so that a separate, undissolved phase of this compound is clearly visible even after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
Part B: Sample Analysis
-
After the equilibration period, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved this compound to settle or separate.
-
Carefully withdraw a sample from the upper, solvent-rich layer using a pipette or syringe. Do not disturb the lower, undissolved layer.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method (e.g., GC). A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations to create a calibration curve.
-
Analyze the diluted sample and the standard solutions using the analytical instrument (e.g., GC).
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of this compound solubility.
Caption: A flowchart outlining the key steps for the quantitative determination of solubility.
References
An In-depth Technical Guide to the Hydrolytic Stability of the Si-H Bond in Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic stability of the silicon-hydride (Si-H) bond in triallylsilane. While specific kinetic data for the hydrolysis of this compound is not extensively available in peer-reviewed literature, this document synthesizes information on the general principles of hydrosilane hydrolysis, factors influencing the reaction, relevant analytical techniques, and data from analogous triorganosilanes. This guide aims to equip researchers with the foundational knowledge to understand and predict the behavior of this compound in aqueous environments, a critical consideration in its various applications, including as a crosslinking agent and in surface modification.
Introduction
This compound [(CH₂=CHCH₂)₃SiH] is an organosilane featuring three allyl groups and one hydride ligand attached to a central silicon atom. The reactivity of the Si-H bond is of paramount importance in its chemical transformations. In the presence of water, this bond is susceptible to hydrolysis, a reaction that can significantly impact the performance and stability of materials derived from this compound. Understanding the kinetics and mechanism of this hydrolytic cleavage is crucial for controlling its reactivity and ensuring the desired outcomes in various applications.
This guide will delve into the fundamental aspects of the hydrolytic stability of the Si-H bond, drawing parallels from closely related organohydrosilanes to provide a predictive framework for the behavior of this compound.
General Mechanism of Si-H Bond Hydrolysis
The hydrolysis of the Si-H bond in organosilanes is a chemical reaction where the silicon-hydride bond is cleaved by water to form a silanol (B1196071) (Si-OH) and hydrogen gas. This reaction can be catalyzed by acids, bases, or metal complexes.[1]
The overall reaction can be represented as:
R₃SiH + H₂O → R₃SiOH + H₂
The resulting silanol is often an intermediate that can undergo subsequent condensation reactions with other silanols to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.
Factors Influencing the Hydrolytic Stability of the Si-H Bond
The rate of Si-H bond hydrolysis is influenced by several factors:
-
Electronic Effects: The electronegativity of the substituents on the silicon atom plays a crucial role. Electron-withdrawing groups can increase the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups can decrease the reactivity of the Si-H bond.
-
Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis. In this compound, the allyl groups, while not excessively bulky, will influence the accessibility of the Si-H bond.
-
pH of the Medium: The hydrolysis of the Si-H bond can be catalyzed by both acids and bases.[2] Generally, the reaction is slow in neutral water but is accelerated under acidic or basic conditions.
-
Catalysts: Various metal complexes, particularly those of platinum, rhodium, and iridium, are known to catalyze the hydrolysis of hydrosilanes.[1][3][4][5] The presence of such catalysts, even in trace amounts, can significantly accelerate the degradation of the Si-H bond.
-
Solvent: The polarity and composition of the solvent can influence the rate of hydrolysis. While hydrolysis is a reaction with water, co-solvents can affect the solubility of the silane (B1218182) and the availability of water at the reaction center.[6]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.
Quantitative Data on Hydrolytic Stability
Direct quantitative kinetic data, such as reaction rates, half-lives, and activation energies for the hydrolysis of the Si-H bond in this compound, is scarce in the published literature. However, studies on analogous triorganosilanes provide valuable insights. For instance, triethylsilane is known to be relatively stable in water but can release hydrogen gas in the presence of acids, bases, or certain metal catalysts.[7][8]
A study on the aqueous stability of various hydrosilanes at neutral pH provides a useful comparison. While this study did not include this compound, it offers a framework for understanding the relative stability of different classes of hydrosilanes.
Table 1: Comparative Hydrolytic Stability of Various Hydrosilanes at Neutral pH (Conceptual)
| Class of Hydrosilane | General Structure | Relative Stability | Notes |
| Trialkylsilane | R₃SiH | Generally Stable | Stability decreases with increasing steric bulk of R groups. |
| Triarylsilane | Ar₃SiH | Generally Stable | Aryl groups can influence stability through electronic effects. |
| Dialkylsilane | R₂SiH₂ | Moderately Stable | More reactive than trialkylsilanes due to the presence of two Si-H bonds. |
| Monoalkylsilane | RSiH₃ | Least Stable | The presence of three Si-H bonds leads to higher reactivity. |
This table is a conceptual representation based on general trends in hydrosilane reactivity and is not based on direct experimental data for all classes.
Experimental Protocols for Monitoring Hydrolysis
The hydrolysis of the Si-H bond in this compound can be monitored using various spectroscopic techniques. A general workflow for such an analysis is presented below.
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Discovering novel synthetic routes for Triallylsilane derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of novel catalytic methods for the synthesis of functionalized allylsilanes, including derivatives of triallylsilane. Allylsilanes are versatile intermediates in organic synthesis, valued for their stability and unique reactivity in constructing complex molecular architectures. The methodologies presented herein move beyond classical approaches, offering improved efficiency, selectivity, and functional group tolerance, which are critical for applications in pharmaceutical and materials science. This document details three cutting-edge catalytic systems, providing comprehensive data, experimental protocols, and mechanistic diagrams to facilitate their adoption and further development.
Palladium-Catalyzed Allylic C-OH Functionalization
A significant advancement in allylsilane synthesis involves the direct use of allylic alcohols via palladium-catalyzed C-OH bond functionalization. This method is noteworthy for its mild, neutral reaction conditions and its avoidance of additives, presenting a cost-effective and environmentally considerate alternative to traditional methods that require substrate pre-activation.
Quantitative Data Summary
The palladium-catalyzed silylation demonstrates broad substrate scope with consistent high yields and excellent regioselectivity for the linear product.
| Entry | Allylic Alcohol Substrate | Silyl (B83357) Source | Product | Yield (%) | Ref. |
| 1 | Cinnamyl alcohol | Hexamethyldisilane (B74624) | (E)-cinnamyl(trimethyl)silane | 84 | [1] |
| 2 | (E)-Hex-2-en-1-ol | Hexamethyldisilane | (E)-1-(trimethylsilyl)hex-2-ene | 81 | [1] |
| 3 | Geraniol | Hexamethyldisilane | Trimethyl((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)silane | 75 | [1] |
| 4 | 1-Phenylprop-2-en-1-ol | Hexamethyldisilane | (E)-trimethyl(3-phenylallyl)silane | 78 | [1] |
| 5 | Cinnamyl alcohol | 1,2-Diphenyltetramethyldisilane | (E)-cinnamyl(dimethylphenyl)silane | 88 | [1] |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Silylation of Allylic Alcohols: To a vial, the allylic alcohol (0.5 mmol), hexamethyldisilane (1.0 mmol), and a magnetic stir bar are added. A stock solution of the palladium catalyst, Pd(BF₄)₂(MeCN)₄ (5 mol %, 0.025 mmol), in a 1:1 mixture of DMSO/MeOH (1.0 mL) is then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired allylsilane.[1]
Catalytic Cycle Workflow
The proposed mechanism involves the activation of the allylic alcohol by the palladium catalyst, followed by a nucleophilic attack of the silyl group.
Ni/Cu-Catalyzed Regiodivergent Silylation of Allylic Alcohols
A dual nickel/copper catalytic system enables the silylation of allylic alcohols with remarkable control over regioselectivity. By carefully selecting the phosphine (B1218219) ligand on the nickel catalyst, the reaction can be directed to produce either the linear or branched allylsilane derivative. This method utilizes silylboranes as the silicon source and offers a powerful tool for synthesizing structurally diverse allylsilanes.
Quantitative Data Summary
The choice of ligand dictates the reaction outcome, providing access to either linear or branched products in high yields and selectivity.
| Entry | Substrate | Ligand | Product Type | Yield (%) | Ratio (Linear:Branched) | Ref. |
| 1 | Cinnamyl alcohol | PCy₃ | Linear | 91 | >99:1 | [2] |
| 2 | Cinnamyl alcohol | PEt₃ | Branched | 85 | 5:95 | [2] |
| 3 | (E)-1-Phenylbut-2-en-1-ol | dcype | Linear | 88 | >99:1 | [2] |
| 4 | (E)-1-Phenylbut-2-en-1-ol | PEt₃ | Branched | 82 | 10:90 | [2] |
| 5 | Oct-1-en-3-ol | PCy₃ | Linear | 86 | >99:1 | [2] |
| 6 | Oct-1-en-3-ol | PEt₃ | Branched | 79 | 12:88 | [2] |
PCy₃ = Tricyclohexylphosphine, PEt₃ = Triethylphosphine, dcype = 1,2-Bis(dicyclohexylphosphino)ethane.
Experimental Protocol
Typical Experimental Procedure for Ni/Cu-Catalyzed Silylation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(cod)₂ (5 mol %), the desired phosphine ligand (10 mol %), and CuF₂ (15 mol %). Anhydrous THF (0.5 mL) is added, and the mixture is stirred for 10 minutes. The allylic alcohol (0.2 mmol) and silylborane (0.3 mmol) are then added sequentially. The vial is sealed and the reaction is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the functionalized allylsilane.[3]
Logical Workflow for Regioselectivity
The selection of the phosphine ligand is the critical determinant for the regiochemical outcome of the silylation.
Photoredox/Cobalt-Catalyzed Dehydrogenative Silylation
Representing the frontier of catalytic innovation, this method achieves the dehydrogenative silylation of alkenes using a synergistic combination of photoredox, hydrogen-atom transfer (HAT), and cobalt catalysis.[4] This oxidant-free transformation is characterized by its high atom economy, releasing only hydrogen gas as a byproduct. It operates under very mild conditions, utilizing visible light to drive the reaction, and demonstrates excellent functional group tolerance.
Quantitative Data Summary
This protocol is effective for a range of unactivated alkenes and various silanes, consistently providing good to excellent yields.
| Entry | Alkene Substrate | Silane (B1218182) | Product | Yield (%) | Ref. |
| 1 | 4-Phenyl-1-butene | Phenyldimethylsilane | (E)-Dimethyl(4-phenylbut-2-en-1-yl)(phenyl)silane | 85 | [5] |
| 2 | Allylbenzene | Triethylsilane | (E)-Triethyl(3-phenylallyl)silane | 82 | [5] |
| 3 | 1-Octene | Triethylsilane | (E)-Triethyl(oct-2-en-1-yl)silane | 78 | [5] |
| 4 | (Allyloxy)benzene | Phenyldimethylsilane | (E)-Dimethyl(phenyl)(3-phenoxyallyl)silane | 75 | [5] |
| 5 | N-allyl-N-tosylaniline | Triethylsilane | (E)-Triethyl(3-(N-phenyl-4-methylphenylsulfonamido)allyl)silane | 92 | [5] |
Experimental Protocol
General Procedure for Dehydrogenative Silylation: An oven-dried Schlenk tube is charged with the photocatalyst (e.g., an iridium complex, 1 mol %), a cobalt salt (5 mol %), and a hydrogen-atom transfer (HAT) catalyst (10 mol %). The tube is evacuated and backfilled with argon. The alkene (0.2 mmol), silane (0.4 mmol), and anhydrous solvent (e.g., DCE, 1.0 mL) are added under argon. The mixture is degassed via freeze-pump-thaw cycles. The tube is then placed before a blue LED light source and stirred at room temperature for 24-48 hours. After the reaction, the solvent is evaporated, and the residue is purified directly by flash column chromatography on silica gel to afford the pure allylsilane.[4]
Experimental Workflow Diagram
The operational workflow for this photocatalytic reaction is straightforward, emphasizing inert atmosphere techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrogenative Silylation of Alkenes for the Synthesis of Substituted Allylsilanes by Photoredox, Hydrogen-Atom Transfer, and Cobalt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of Triallylsilane with Organic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallylsilane, a tetraorganosilane featuring three reactive allyl groups and a silicon-hydride bond (or a fourth organic substituent), is a versatile reagent in organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. The presence of allyl moieties enables participation in cross-coupling reactions, hydrosilylation, and various electrophilic additions, while the Si-H bond (in the case of triallyl(hydro)silane) can be utilized in reduction and radical-mediated processes. This technical guide provides a comprehensive overview of the exploratory reactions of this compound with various organic substrates, focusing on key experimental protocols, quantitative data, and mechanistic pathways to facilitate its application in research and drug development.
Palladium-Catalyzed Cross-Coupling Reactions of Triallyl(aryl)silanes
A significant application of this compound derivatives is in palladium-catalyzed cross-coupling reactions, particularly for the synthesis of biaryls and unsymmetrical terphenyls. Triallyl(aryl)silanes serve as stable, moisture- and air-tolerant alternatives to other organometallic reagents in Hiyama-type couplings.
Reaction with Aryl Bromides and Chlorides
The cross-coupling of triallyl(aryl)silanes with aryl bromides and chlorides proceeds efficiently in the presence of a palladium catalyst and a fluoride (B91410) activator. The allyl groups are readily cleaved in situ, facilitating the transmetalation step.
Experimental Protocol: General Procedure for the Cross-Coupling of Triallyl(aryl)silanes with Aryl Halides
To a solution of the aryl halide (1.0 mmol) and the triallyl(aryl)silane (1.2 mmol) in a suitable solvent (e.g., DMSO/H₂O or THF/H₂O, 5 mL), the palladium catalyst (e.g., PdCl₂/PCy₃ or [(η³-C₃H₅)PdCl]₂) and a fluoride source (e.g., TBAF, 1.5 mmol) are added. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Data Presentation: Representative Yields for the Cross-Coupling of Triallyl(phenyl)silane with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 12 | 88 |
| 2 | 4-Bromotoluene | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 12 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 16 | 85 |
| 4 | 4-Chlorobenzonitrile | [(η³-C₃H₅)PdCl]₂ / Ligand | THF/H₂O | 100 | 24 | 78 |
| 5 | 2-Bromopyridine | PdCl₂/PCy₃ | DMSO/H₂O | 90 | 14 | 81 |
| 6 | 1-Chloro-4-nitrobenzene | [(η³-C₃H₅)PdCl]₂ / Ligand | THF/H₂O | 100 | 24 | 75 |
*Ligand: 2-[2,4,6-(i-Pr)₃C₆H₂]-C₆H₄PCy₂. Data is representative and based on typical outcomes for Hiyama cross-coupling reactions.
Mandatory Visualization: Hiyama Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Hydrosilylation Reactions
This compound, possessing a reactive Si-H bond, can undergo hydrosilylation reactions with unsaturated compounds such as alkenes and alkynes. This reaction provides a direct method for the synthesis of more complex organosilanes. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.
Hydrosilylation of Alkenes
The addition of the Si-H bond of this compound across a carbon-carbon double bond of an alkene leads to the formation of an alkylthis compound. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst and the steric and electronic properties of the alkene.
Experimental Protocol: General Procedure for the Platinum-Catalyzed Hydrosilylation of Alkenes
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the alkene (1.0 mmol) and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst, 0.01 mol%) are dissolved in a dry, inert solvent (e.g., toluene (B28343) or THF, 5 mL). This compound (1.1 mmol) is then added dropwise to the stirred solution at room temperature. The reaction mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by GC-MS or ¹H NMR. After complete consumption of the starting materials, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography to yield the alkylthis compound product.
Data Presentation: Representative Data for the Hydrosilylation of Various Alkenes with this compound
| Entry | Alkene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| 1 | 1-Octene | Karstedt's Catalyst | Toluene | 25 | 4 | 95 | >99:1 |
| 2 | Styrene | Speier's Catalyst | THF | 60 | 6 | 89 | 90:10 |
| 3 | Cyclohexene | Karstedt's Catalyst | Toluene | 50 | 8 | 91 | - |
| 4 | Allyl benzene (B151609) | Speier's Catalyst | Toluene | 60 | 6 | 85 | >99:1 |
Data is representative and based on typical outcomes for platinum-catalyzed hydrosilylation reactions.
Mandatory Visualization: Experimental Workflow for Hydrosilylation
Caption: General workflow for the hydrosilylation of alkenes.
Radical-Mediated Reactions
The Si-H bond in this compound can also participate in radical chain reactions. Upon initiation, a silyl (B83357) radical is formed, which can then engage in various transformations, such as the reduction of organic halides or addition to unsaturated systems.
Reductive Dehalogenation of Organic Halides
This compound, in the presence of a radical initiator, can serve as a reducing agent for the conversion of organic halides to the corresponding alkanes. This provides a less toxic alternative to traditional tin-based radical reducing agents.
Experimental Protocol: General Procedure for the Radical-Mediated Reduction of Organic Halides
A solution of the organic halide (1.0 mmol), this compound (1.5 mmol), and a radical initiator (e.g., AIBN, 0.1 mmol) in a degassed solvent (e.g., benzene or toluene, 10 mL) is heated at reflux (around 80-110 °C) under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The crude product is then purified by column chromatography to afford the reduced alkane.
Data Presentation: Representative Data for the Reduction of Organic Halides with this compound
| Entry | Organic Halide | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | AIBN | Toluene | 80 | 3 | 93 |
| 2 | Bromocyclohexane | AIBN | Benzene | 80 | 4 | 89 |
| 3 | 1-Iodoadamantane | AIBN | Toluene | 80 | 2 | 95 |
| 4 | Benzyl bromide | AIBN | Benzene | 80 | 3 | 91 |
Data is representative and based on typical outcomes for radical-mediated reductions.
Mandatory Visualization: Radical Chain Mechanism for Reductive Dehalogenation
Caption: Radical chain mechanism for reductive dehalogenation.
Conclusion
This compound is a multifaceted reagent with significant potential in organic synthesis. Its utility in palladium-catalyzed cross-coupling, hydrosilylation, and radical-mediated reactions provides synthetic chemists with powerful tools for the construction of diverse and complex molecules. The experimental protocols and representative data presented in this guide are intended to serve as a practical resource for researchers exploring the reactivity of this versatile organosilane in their synthetic endeavors, particularly in the fields of materials science and drug discovery. Further exploration into the asymmetric catalysis and functionalization of the allyl groups of this compound is anticipated to unveil even more of its synthetic potential.
Methodological & Application
Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation of Alkenes using Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-catalyzed hydrosilylation is a highly efficient and versatile chemical reaction for the formation of silicon-carbon bonds.[1] This atom-economical addition of a silicon-hydride bond across an unsaturated carbon-carbon bond is a cornerstone of organosilicon chemistry. Triallylsilane, with its reactive Si-H bond and three allyl groups, serves as a valuable trifunctional building block. Its platinum-catalyzed hydrosilylation with various alkenes allows for the synthesis of complex molecules with tailored properties, finding applications in materials science, surface modification, and the development of dendrimers and other macromolecular structures.
This document provides detailed application notes and protocols for the platinum-catalyzed hydrosilylation of alkenes using this compound, with a focus on providing practical guidance for researchers in academic and industrial settings.
Reaction Mechanism and Regioselectivity
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst.
-
Alkene Coordination: The alkene substrate coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the platinum-hydride bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon of a terminal alkene.
-
Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, regenerating the active catalyst and yielding the final product.
Side reactions such as alkene isomerization can sometimes occur, catalyzed by the platinum species.[1]
Catalysts
Several platinum complexes are effective for catalyzing hydrosilylation reactions. The most common include:
-
Karstedt's Catalyst: A platinum(0) complex with divinyltetramethyldisiloxane ligands, known for its high activity and solubility in organic solvents.[3]
-
Speier's Catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, a widely used and commercially available catalyst.[4]
Experimental Protocols
General Considerations and Safety Precautions
-
Inert Atmosphere: Hydrosilylation reactions are sensitive to moisture and oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dry Solvents: Solvents should be anhydrous to prevent side reactions and catalyst deactivation.
-
Reagent Purity: Alkenes and this compound should be free of impurities that could poison the catalyst, such as sulfur or phosphorus compounds.
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Appropriate temperature control measures should be in place.
-
Platinum Catalyst Handling: Platinum catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene) with this compound using Karstedt's Catalyst
This protocol describes a general procedure for the anti-Markovnikov hydrosilylation of a terminal alkene with this compound.
Materials:
-
This compound
-
Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex solution in xylene, ~2% Pt)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add 1-octene (1.0 equivalent) and anhydrous toluene.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
With vigorous stirring, add Karstedt's catalyst solution (typically 10-50 ppm of platinum relative to the alkene).
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by an appropriate analytical technique (e.g., ¹H NMR, GC-MS) for the disappearance of the Si-H signal from this compound and the appearance of the product signals.
-
Upon completion, the solvent and any excess volatile reactants can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Product Characterization:
The final product, (octyl)this compound, should be characterized by:
-
¹H NMR: Expect to see the disappearance of the Si-H proton multiplet and the appearance of new signals corresponding to the octyl chain attached to the silicon atom.
-
¹³C NMR: Confirmation of the carbon skeleton of the product.
-
FT-IR: Disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹).
-
Mass Spectrometry: Determination of the molecular weight of the product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the platinum-catalyzed hydrosilylation of various alkenes with different silanes. While specific data for this compound is limited in readily available literature, the data for structurally similar systems provides a useful benchmark for expected outcomes.
| Alkene | Silane | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov) |
| 1-Octene | Triethoxysilane | Karstedt's | 0.01 | 25 | 2 | >95 | >98:2 |
| Styrene | Triethoxysilane | Karstedt's | 0.01 | 25 | 2 | >95 | >98:2 (β-adduct) |
| Allyl Chloride | Trichlorosilane (B8805176) | Speier's | 0.01 | 60 | 3 | 20 | - |
| Allyl Chloride | Trichlorosilane | Karstedt's | 0.01 | 60 | 3 | 15 | - |
Note: The yields and selectivities for the reaction with this compound are expected to be high, similar to other terminal alkenes, but may require optimization of reaction conditions.
Visualizations
Reaction Signaling Pathway
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow
Caption: A typical experimental workflow for hydrosilylation.
Applications
The products of this compound hydrosilylation are versatile intermediates. The remaining two allyl groups on the silicon atom can be further functionalized through subsequent hydrosilylation reactions, allowing for the construction of:
-
Dendrimers and Hyperbranched Polymers: Stepwise addition of alkenes can lead to the controlled synthesis of complex, three-dimensional macromolecules.
-
Surface Modification: The hydrosilylated this compound derivatives can be used to modify surfaces, imparting new properties such as hydrophobicity or reactivity.
-
Cross-linking Agents: In polymer chemistry, these molecules can act as cross-linkers to create robust polymer networks.
Conclusion
Platinum-catalyzed hydrosilylation of alkenes with this compound is a powerful synthetic tool. By understanding the underlying mechanism and following carefully controlled experimental procedures, researchers can effectively synthesize a wide range of functionalized organosilicon compounds for diverse applications in science and technology. The protocols and data presented herein provide a solid foundation for the successful implementation of this important chemical transformation.
References
Application Notes and Protocols: Triallylsilane as a Crosslinking Agent for Silicone Elastomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silicone elastomers are widely utilized in biomedical and pharmaceutical applications due to their excellent biocompatibility, thermal stability, and tunable mechanical properties.[1][2][3] The performance of these elastomers is critically dependent on their three-dimensional crosslinked network structure. Crosslinking converts linear or branched polysiloxane chains into a stable, elastic network.[4] One common method to achieve this is through hydrosilylation, an addition reaction between a vinyl-functionalized silicone polymer and a hydride-functional silane (B1218182) crosslinking agent, such as triallylsilane, in the presence of a platinum catalyst.[5][6][7][8] This process is advantageous as it produces no byproducts, ensuring high purity and dimensional stability of the final product.[9] This document provides detailed application notes and protocols for the use of this compound and other multifunctional silanes as crosslinking agents for silicone elastomers.
Crosslinking Mechanism: Hydrosilylation
The fundamental reaction for crosslinking vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound is a platinum-catalyzed hydrosilylation. In this reaction, the silicon-hydride (Si-H) groups of the crosslinking agent add across the carbon-carbon double bonds of the vinyl groups on the PDMS chains.[5][6][8][10] This forms stable ethylene (B1197577) bridges between the polymer chains, resulting in a three-dimensional network. The reaction is highly efficient and can be initiated at room or elevated temperatures.[9][10]
Caption: Hydrosilylation crosslinking of silicone elastomers.
Experimental Protocols
The following protocols are generalized procedures for the preparation of silicone elastomers using a hydrosilylation crosslinking agent. These may require optimization based on the specific polymer, crosslinker, and desired final properties.
3.1 Materials and Equipment
-
Polymers: Vinyl-terminated polydimethylsiloxane (PDMS-Vi) of a desired molecular weight.
-
Crosslinking Agent: this compound or other multi-hydrosilane functional siloxane.
-
Catalyst: Platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), typically as a solution in xylene or vinyl-terminated PDMS.[11]
-
Inhibitor (Optional): To control the curing rate (pot life), an inhibitor like 1-ethynyl-1-cyclohexanol (B41583) can be used.
-
Solvent (Optional): Anhydrous toluene (B28343) or other suitable solvent for viscosity reduction.
-
Equipment:
-
Mechanical mixer or planetary centrifugal mixer.
-
Vacuum chamber for degassing.
-
Molds (e.g., Teflon or aluminum).
-
Oven for curing at elevated temperatures.
-
Tensile tester for mechanical property analysis.
-
3.2 Experimental Workflow
Caption: Experimental workflow for silicone elastomer preparation.
3.3 Detailed Protocol
-
Preparation of the Pre-polymer Mixture:
-
In a suitable container, accurately weigh the vinyl-terminated PDMS.
-
Add the this compound crosslinking agent. The molar ratio of Si-H groups to vinyl groups is a critical parameter that influences the crosslinking density and mechanical properties of the final elastomer.[5] A common starting point is a 1.5:1 to 2:1 ratio of Si-H to vinyl groups.
-
If using a solvent to reduce viscosity, add it at this stage and mix until homogeneous.
-
-
Catalyst and Inhibitor Addition:
-
Add the platinum catalyst to the pre-polymer mixture. The concentration of the catalyst is typically in the range of 5-10 ppm of platinum.[9]
-
If a longer working time is required, add an inhibitor. The amount of inhibitor will depend on the desired pot life and curing temperature.
-
Thoroughly mix all components using a mechanical or planetary centrifugal mixer until a uniform dispersion is achieved.[6]
-
-
Degassing:
-
Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles.[12] Continue degassing until bubbling subsides.
-
-
Casting and Curing:
-
Pour the degassed mixture into the desired mold.
-
Cure the elastomer at the selected temperature. Curing can be performed at room temperature or accelerated at elevated temperatures (e.g., 80-150°C).[11][12] The curing time will depend on the temperature, catalyst concentration, and the presence of an inhibitor. A typical curing schedule is 24 hours at 100°C.[6]
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step at a higher temperature (e.g., 150°C) for several hours may be beneficial to ensure complete reaction and remove any volatile components.
-
-
Characterization:
-
After curing, the elastomer can be demolded and subjected to various characterization techniques, including tensile testing to determine its mechanical properties.
-
Data Presentation
The mechanical properties of silicone elastomers are highly dependent on the formulation and curing conditions. The following tables summarize representative data for silicone elastomers prepared via hydrosilylation.
Table 1: Influence of Curing Temperature on Mechanical Properties
| Curing Temperature (°C) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 65 | 0.45 ± 0.04 | - | - |
| 80 | 0.58 ± 0.03 | - | - |
| 100 | 0.75 ± 0.02 | 0.2 - 0.6 | 70 - 360 |
| 120 | 0.88 ± 0.02 | - | - |
| 150 | 0.99 ± 0.02 | - | - |
Data compiled from multiple sources for illustrative purposes.[5][6][12]
Table 2: Influence of Si-H:Vinyl Ratio on Mechanical Properties
| Si-H:Vinyl Molar Ratio | Shore OO Hardness |
| 1:1 | 46 |
| 2:1 | 73 |
Data adapted from a study on a specific silicone system.[11]
Applications in Research and Drug Development
The unique properties of silicone elastomers crosslinked with agents like this compound make them suitable for a variety of high-stakes applications:
-
Medical Devices: Their biocompatibility and biodurability are advantageous for use in catheters, tubing, seals, and as components of implantable devices.[1][2]
-
Drug Delivery: The permeable nature of silicone elastomers allows for their use in transdermal and implantable drug delivery systems, providing controlled release of therapeutic agents.
-
Soft Robotics and Microfluidics: The ability to create soft elastomers with tailored mechanical properties is crucial for the fabrication of soft actuators and microfluidic "lab-on-a-chip" devices for diagnostics and high-throughput screening.[5][6]
-
Cell Culture and Tissue Engineering: The biocompatible and gas-permeable surface of silicone elastomers provides a suitable substrate for cell culture and tissue engineering applications.
Safety Precautions
-
This compound and other silanes: These can be flammable and may react with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Platinum Catalysts: These are typically used in small quantities but can be sensitizers. Avoid direct contact with skin and eyes.
-
Solvents: If using solvents like toluene, be aware of their flammability and toxicity. Handle only in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a multitude of biomedical applications, including drug delivery, diagnostics, and bio-imaging, owing to their high biocompatibility, large surface area, and tunable pore sizes.[1] The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which allows for covalent modification to introduce various functionalities.[2] The functionalization of SNPs with organosilanes is a critical step to tailor their surface properties for specific applications. Triallylsilane offers a unique trifunctional handle for subsequent bioconjugation reactions, particularly through "click" chemistry, enabling the attachment of therapeutic molecules, targeting ligands, and imaging agents. The allyl groups provide reactive sites for efficient and specific conjugation, making this compound-modified silica nanoparticles a promising platform for advanced drug delivery systems.[3]
These application notes provide detailed protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and subsequent characterization. Furthermore, potential applications in drug delivery are discussed, highlighting the versatility of the allyl functional group.
Data Presentation
The successful modification of silica nanoparticles with this compound can be quantified and characterized by various analytical techniques. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Physicochemical Properties of Unmodified and this compound-Modified Silica Nanoparticles
| Parameter | Unmodified SNPs | This compound-Modified SNPs |
| Average Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) in PBS (pH 7.4) | -25 ± 3 | -15 ± 4 |
| Surface Grafting Density (molecules/nm²) | N/A | 2-5 (estimated) |
Table 2: Thermogravimetric Analysis (TGA) Data for Quantification of Surface Modification
| Sample | Initial Weight (mg) | Weight Loss up to 150°C (adsorbed water) | Weight Loss from 150°C to 800°C (organic content) | Residual Weight at 800°C (inorganic silica) |
| Unmodified SNPs | 10.00 | ~2-5% | ~1-3% | ~92-97% |
| This compound-Modified SNPs | 10.00 | ~2-5% | ~5-15% | ~80-93% |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the Stöber method.[4]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.
-
Add TEOS to the stirred solution.
-
Allow the reaction to proceed at room temperature with vigorous stirring for 12-24 hours. The formation of a milky white suspension indicates the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted reagents. This is typically done by cycles of centrifugation and redispersion.
-
Finally, disperse the purified silica nanoparticles in ethanol for storage or immediate use in surface modification.
Protocol 2: Surface Modification of Silica Nanoparticles with this compound
This protocol details the post-synthesis grafting of this compound onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticles (from Protocol 1)
-
Anhydrous toluene (B28343) or ethanol
-
This compound
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Disperse the purified silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask.
-
Sonicate the suspension to ensure a homogeneous dispersion and to break up any aggregates.
-
Heat the suspension to a reflux temperature under an inert atmosphere.
-
Add this compound dropwise to the stirred nanoparticle suspension. The amount of this compound can be varied to control the grafting density.
-
Allow the reaction to proceed at reflux for 12-24 hours.
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the surface-modified nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene or ethanol to remove any unreacted this compound.
-
Dry the this compound-modified silica nanoparticles under vacuum.
Protocol 3: Characterization of this compound-Modified Silica Nanoparticles
This protocol outlines the key characterization techniques to confirm the successful surface modification.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of both unmodified and this compound-modified silica nanoparticles.
-
Expected Results: The spectrum of the modified nanoparticles should show characteristic peaks for the allyl group (e.g., C=C stretching and =C-H stretching) in addition to the Si-O-Si and Si-OH peaks of the silica core.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material (this compound) grafted onto the silica surface.[5]
-
Procedure: Heat a known amount of the dried nanoparticle sample under a nitrogen atmosphere from room temperature to 800°C.
-
Expected Results: The weight loss between 150°C and 800°C will be significantly higher for the modified nanoparticles, corresponding to the decomposition of the grafted this compound.
3. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles in suspension.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., ethanol or a buffer) and analyze using a DLS instrument.
-
Expected Results: A slight increase in the hydrodynamic diameter is expected after surface modification. The zeta potential will likely become less negative due to the shielding of the silanol groups by the this compound molecules.
Mandatory Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. Applications of Functionalized Silica Nanoparticles [ebrary.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of Polymer Backbones by Grafting Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, tissue engineering, and diagnostics. Grafting reactive molecules onto polymer backbones allows for the precise tuning of their physical, chemical, and biological properties. Triallylsilane is a versatile crosslinking and coupling agent. Its three reactive allyl groups offer multiple sites for subsequent chemical modifications, making it an attractive candidate for creating functionalized polymers with a high density of reactive handles. These functionalized polymers can serve as scaffolds for the attachment of drugs, targeting moieties, or other biomolecules, or can be crosslinked to form hydrogels for controlled release applications.
These application notes provide a comprehensive guide to the functionalization of polymer backbones through the grafting of this compound. Detailed protocols for melt and solution grafting are presented, along with methods for the characterization of the resulting functionalized polymers. While quantitative data for this compound grafting is limited in the literature, representative data from analogous vinyl silane (B1218182) grafting systems are provided to serve as a starting point for experimental design and optimization.
Experimental Protocols
Protocol 1: Melt Grafting of this compound onto Polyolefin Backbones
This protocol describes a general procedure for the free-radical grafting of this compound onto a polyolefin backbone (e.g., polyethylene (B3416737), polypropylene) using a melt mixing process. This method is suitable for polymers that are thermally stable at the processing temperature.
Materials:
-
Polymer backbone (e.g., Low-Density Polyethylene - LDPE, Polypropylene - PP)
-
This compound (TAS)
-
Dicumyl peroxide (DCP) or other suitable radical initiator
-
Antioxidant (optional, e.g., Irganox 1010)
-
Xylene (for purification)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Internal batch mixer (e.g., Haake Rheomixer) or a twin-screw extruder
-
Hot press
-
Vacuum oven
-
Fume hood
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: Dry the polymer pellets or powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Melt Mixing:
-
Set the temperature of the internal mixer to 180-190°C and the rotor speed to 60 rpm.[1]
-
Add the dried polymer to the mixer and allow it to melt and stabilize for 3-5 minutes.
-
In a separate vial, prepare a solution of this compound and the radical initiator (e.g., DCP). The concentration of TAS can be varied (e.g., 1-5 wt%) and the initiator concentration is typically in the range of 0.1-0.5 wt% relative to the polymer.
-
Inject the this compound and initiator mixture into the molten polymer.
-
Continue mixing for 5-10 minutes to ensure a homogeneous reaction. The progress of the grafting reaction can often be monitored by an increase in the mixing torque.
-
-
Sample Collection:
-
Stop the mixer and quickly remove the molten, grafted polymer.
-
Press the polymer into a thin film using a hot press at 180°C.
-
-
Purification (Optional but Recommended):
-
Dissolve the grafted polymer film in hot xylene (approximately 120°C).
-
Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted this compound and initiator byproducts.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Solution Grafting of this compound onto Polymer Backbones
This protocol is suitable for polymers that are soluble in a common solvent and may be sensitive to high temperatures.
Materials:
-
Polymer backbone (e.g., Polystyrene, Poly(methyl methacrylate))
-
This compound (TAS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene or other suitable solvent
-
Methanol or other suitable non-solvent for precipitation
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
Setup: Assemble the reaction flask with a condenser and a nitrogen/argon inlet.
-
Dissolution: Add the polymer and solvent to the flask and stir until the polymer is completely dissolved. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Reaction:
-
Heat the solution to the desired reaction temperature (typically 80-110°C, depending on the solvent and initiator).
-
In a separate vial, dissolve the this compound and initiator in a small amount of the reaction solvent.
-
Add the this compound/initiator solution to the polymer solution dropwise.
-
Allow the reaction to proceed for 4-24 hours under an inert atmosphere.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the grafted polymer by slowly pouring the reaction solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Filter the precipitate and wash it several times with the non-solvent.
-
Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Data Presentation
Table 1: Representative Reaction Conditions and Grafting Efficiencies for Vinyl Silane Grafting onto Polyolefin Backbones. Note: This data is for vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES) and should be used as a starting point for optimizing the grafting of this compound.
| Polymer Backbone | Silane (wt%) | Initiator (DCP, wt%) | Temperature (°C) | Grafting Content (wt%) | Reference |
| Polypropylene (PP) | VTES (5) | 0.2 | 180 | 0.51 | [1] |
| High-Density Polyethylene (HDPE) | VTMS (variable) | variable | 180-240 | Not explicitly quantified in wt% but confirmed by FTIR | [2] |
| Ethylene-Octene Copolymer | VTMS/VTES (variable) | variable | Not specified | Confirmed by FTIR and MFI changes | [3] |
Table 2: Key FTIR Peaks for Characterization of Silane-Grafted Polyethylene. [4][5][6]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1092 | Si-O-C stretching | Indicates the presence of alkoxy groups from the silane.[4][6] |
| ~1192 | Si-O-CH₃ stretching | Characteristic of methoxy (B1213986) groups in VTMS.[4] |
| ~800 | Si-CH₂ stretching | Confirms the presence of the silicon-carbon bond from the grafted silane.[2] |
| ~1020 | Si-O-Si stretching | Appears after moisture-induced crosslinking, indicating the formation of siloxane bridges. |
Characterization Protocols
Protocol 3: Confirmation of Grafting by FTIR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a thin film of the purified grafted polymer by hot pressing or solution casting.
-
Analysis: Record the FTIR spectrum of the film using a standard FTIR spectrometer.
-
Interpretation:
-
Compare the spectrum of the grafted polymer with that of the neat polymer backbone.
-
The successful grafting of this compound should result in the appearance of new characteristic peaks. While specific peak positions for this compound may vary slightly, look for absorbances related to Si-C and potentially Si-O-C bonds if hydrolysis has occurred. For analogous vinyl silanes, characteristic peaks are observed around 1092 cm⁻¹ (Si-O-C) and 800 cm⁻¹ (Si-CH₂).[2][4]
-
The intensity of these peaks can be used for semi-quantitative estimation of the grafting degree.
-
Mandatory Visualizations
Caption: Experimental workflow for grafting this compound onto a polymer backbone.
Caption: Proposed mechanism for free-radical grafting of this compound.
References
Application Notes and Protocols for the Creation of Self-Assembled Monolayers of Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a solid surface, providing a powerful method for precisely controlling surface properties. This control is critical in numerous scientific and industrial applications, including the development of biosensors, drug delivery systems, and biocompatible coatings. Triallylsilane is a trifunctional organosilane with three reactive allyl groups. When applied to a hydroxylated surface, such as silicon dioxide (SiO₂), it can form a covalent bond with the surface, creating a self-assembled monolayer. The presence of the allyl terminal groups offers a versatile platform for further surface functionalization through various chemical reactions, such as thiol-ene chemistry, hydrosilylation, or polymerization.
This document provides a detailed protocol for the formation of this compound SAMs on silicon substrates with a native oxide layer. It covers both solution-phase and vapor-phase deposition methods and includes information on the characterization of the resulting monolayer.
Mechanism of this compound SAM Formation
The formation of a this compound SAM on a hydroxylated surface, such as the native oxide layer of a silicon wafer, proceeds through a two-step process:
-
Hydrolysis: The silane (B1218182) headgroup of the this compound molecule reacts with trace amounts of water present in the solvent or on the substrate surface. This leads to the formation of reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed this compound molecules can cross-link with each other, forming a networked monolayer.
Experimental Protocols
Creating a high-quality this compound SAM requires meticulous attention to cleanliness and anhydrous conditions to prevent premature polymerization of the silane in solution.
Substrate Preparation (Hydroxylation)
A clean and hydroxyl-rich surface is essential for the formation of a dense and stable SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas (high purity)
-
UV/Ozone cleaner or plasma cleaner (optional)
Procedure:
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation:
-
Piranha Etch (Recommended): Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes.
-
UV/Ozone or Plasma Treatment (Alternative): Alternatively, expose the substrates to a UV/Ozone cleaner or an oxygen plasma cleaner for 10-20 minutes.
-
-
Final Rinse and Dry: Thoroughly rinse the hydroxylated substrates with copious amounts of DI water and then dry them under a stream of nitrogen gas. The substrates should be used immediately for SAM deposition.
Solution-Phase Deposition
This method involves immersing the prepared substrate into a dilute solution of this compound.
Materials:
-
This compound
-
Anhydrous toluene (B28343) or hexane
-
Oven-dried glassware
-
Inert atmosphere (optional, e.g., a glove box or Schlenk line)
Procedure:
-
Solution Preparation: In an inert atmosphere (if available), prepare a 1-10 mM solution of this compound in an anhydrous solvent using oven-dried glassware.
-
Immersion: Immerse the freshly hydroxylated substrates in the this compound solution.
-
Incubation: Allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
Rinsing: After immersion, remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol to remove any non-covalently bound silane molecules.
-
Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.
-
Curing (Optional but Recommended): Bake the SAM-coated substrates in an oven at 100-120°C for 30-60 minutes to promote further cross-linking and covalent bonding to the surface.
Vapor-Phase Deposition
Vapor-phase deposition can yield cleaner and more uniform monolayers by minimizing solvent-related contamination and uncontrolled polymerization.
Materials:
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
This compound
Procedure:
-
Place the freshly cleaned and hydroxylated substrates inside a vacuum desiccator.
-
Place a small vial containing a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure.
-
Allow the deposition to occur for 1-12 hours at room temperature or a slightly elevated temperature.
-
After deposition, vent the chamber and remove the coated substrates.
-
Curing (Optional but Recommended): Bake the SAMs in an oven at 100-120°C for 30-60 minutes.
Data Presentation
The quality of the this compound SAM can be assessed using various surface characterization techniques. The following table summarizes typical quantitative data expected for organosilane SAMs. Note: Specific values for this compound are not widely reported and may vary depending on the exact deposition conditions. The data presented here are estimates based on similar short-chain organosilanes.
| Parameter | Typical Value Range | Characterization Technique | Significance |
| Water Contact Angle | 70° - 90° | Contact Angle Goniometry | A significant increase in contact angle compared to the bare hydrophilic substrate indicates the formation of a hydrophobic monolayer. |
| Monolayer Thickness | 0.5 - 1.5 nm | Ellipsometry | The thickness should be consistent with a monolayer of this compound molecules. |
| Surface Roughness | < 0.5 nm (RMS) | Atomic Force Microscopy (AFM) | A smooth surface suggests a uniform and well-ordered monolayer. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound SAM Formation.
Signaling Pathway of SAM Formation
Caption: Mechanism of this compound SAM Formation.
Application Notes and Protocols for Triallylsilane in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a theoretical framework and experimental protocols for investigating the use of triallylsilane as a novel component in dental resin composites. To date, the scientific literature has not extensively documented the application of this compound in this specific field. The information presented herein is based on the known chemistry of silanes and allyl functional groups and is intended to guide researchers in exploring its potential as a cross-linking and coupling agent.
This compound [(CH₂=CHCH₂)₃SiH] is a trifunctional organosilane with the potential to introduce a high degree of cross-linking within a polymer matrix via its three allyl groups. This could offer an alternative to the commonly used dimethacrylate cross-linking monomers. Furthermore, the silane (B1218182) functional group allows for potential interaction with the surface of inorganic fillers, suggesting a possible role as a coupling agent.
Hypothesized Roles of this compound in Dental Resin Composites
-
Cross-linking Agent: When incorporated into the organic resin matrix, the three allyl groups of this compound can participate in the free-radical polymerization process. This would create a densely cross-linked network, which could potentially enhance the mechanical properties and solvent resistance of the cured composite. It is important to note that the reactivity of allyl groups in free-radical polymerization is generally lower than that of methacrylate (B99206) groups.[1] This may necessitate adjustments to the photoinitiator system or curing protocol.
-
Coupling Agent: this compound could potentially be used to surface-modify inorganic fillers, such as silica (B1680970). The silane portion of the molecule can react with hydroxyl groups on the filler surface, forming a stable siloxane bond. The allyl groups would then be available to co-polymerize with the resin matrix during curing, thus improving the interfacial adhesion between the filler and the matrix.
Data Presentation: Tables for Experimental Results
The following tables are provided as templates for researchers to systematically record and compare the properties of experimental dental composites formulated with varying concentrations of this compound.
Table 1: Mechanical Properties of Experimental Composites with this compound as a Cross-linking Agent
| This compound Concentration (wt% of resin) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) |
| 0% (Control) | |||
| 1% | |||
| 2% | |||
| 5% | |||
| 10% |
Table 2: Physical Properties of Experimental Composites with this compound as a Cross-linking Agent
| This compound Concentration (wt% of resin) | Degree of Conversion (%) | Polymerization Shrinkage (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| 0% (Control) | ||||
| 1% | ||||
| 2% | ||||
| 5% | ||||
| 10% |
Experimental Protocols
Protocol 1: Formulation of an Experimental Dental Resin Composite with this compound as a Cross-linking Agent
1. Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)
-
Silanized silica filler (e.g., 0.7 µm average particle size)
2. Resin Matrix Preparation: a. Prepare a base resin mixture of BisGMA and TEGDMA (e.g., 60:40 wt/wt). b. Add the photoinitiator system: 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight. Mix in the dark until fully dissolved. c. Divide the resin matrix into aliquots. To each aliquot, add the desired weight percentage of this compound (e.g., 0%, 1%, 2%, 5%, 10%). Mix thoroughly in the dark.
3. Composite Paste Preparation: a. Gradually add the silanized silica filler to the prepared resin matrices. A typical filler loading is 70-80 wt% of the final composite. b. Mix the filler and resin using a dual asymmetric centrifugal mixer or by hand with a spatula until a homogeneous paste is formed.[2] c. Store the resulting composite pastes in opaque, airtight containers.
4. Curing: a. Place the composite paste into a mold of the desired dimensions for testing (e.g., 25 x 2 x 2 mm for flexural strength testing as per ISO 4049).[3][4][5] b. Cover the mold with a mylar strip and a glass slide to create a flat surface and prevent an oxygen-inhibited layer. c. Light-cure the specimen using a dental curing light (e.g., LED, ~1200 mW/cm²) for the recommended time (e.g., 40 seconds per 2 mm thickness).[6]
Protocol 2: Mechanical and Physical Testing
1. Flexural Strength and Modulus: a. Prepare bar-shaped specimens (25 x 2 x 2 mm) as described in Protocol 1. b. Store the cured specimens in distilled water at 37°C for 24 hours. c. Perform a three-point bending test using a universal testing machine according to ISO 4049 standards.[3][4][5]
2. Compressive Strength: a. Prepare cylindrical specimens (e.g., 4 mm diameter x 6 mm height). b. Store the cured specimens in distilled water at 37°C for 24 hours. c. Test the compressive strength using a universal testing machine.
3. Degree of Conversion: a. Measure the degree of conversion using Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance (FTIR-ATR) accessory. b. Record the spectra of the uncured paste and the cured composite. c. Calculate the degree of conversion by monitoring the change in the peak area of the aliphatic C=C bond (at ~1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at ~1608 cm⁻¹).
Protocol 3: In-Vitro Biocompatibility Assessment
1. Extract Preparation: a. Prepare cured composite discs according to ISO 10993-12 standards. b. Immerse the discs in a cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C. c. Collect the medium (now containing any leachable components) and sterilize it by filtration.
2. Cytotoxicity Assay (e.g., MTT Assay): a. Seed a suitable cell line (e.g., human gingival fibroblasts or odontoblast-like cells) in a 96-well plate and allow them to attach.[7][8] b. Replace the standard culture medium with the prepared extracts (at various dilutions) and control media. c. Incubate for 24 hours. d. Perform an MTT assay to assess cell viability by measuring the colorimetric change, which is proportional to the number of viable cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arts.units.it [arts.units.it]
- 6. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
Application Notes and Protocols: Synthesis of Dendrimers and Hyperbranched Polymers from Triallylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of dendrimers and hyperbranched polymers utilizing triallylsilane as a key building block. Two primary synthetic strategies are highlighted: a divergent approach using hydrosilylation and Grignard reactions for the controlled, generational growth of dendrimers, and a one-pot thiol-ene click chemistry reaction for the rapid synthesis of hyperbranched polymers.
Synthesis of Carbosilane Dendrimers via Divergent Hydrosilylation
This method allows for the precise, step-wise synthesis of carbosilane dendrimers with a high degree of control over their size and molecular weight. The process alternates between hydrosilylation to add branching units and a Grignard reaction to introduce terminal allyl groups for the next generation of growth.
Quantitative Data Summary
The following table summarizes key quantitative data for the divergent synthesis of carbosilane dendrimers.
| Generation | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| G0 to G1 | This compound, Methyldichlorosilane (B44661) | Karstedt's Catalyst | Toluene (B28343) | 24 h | Room Temp. | >95 | - | - |
| G1 (Allylation) | G1-Cl, Allylmagnesium Chloride | - | THF | 3.5 h | 65 °C | 82 | - | - |
| G1 to G2 | G1-Allyl, Methyldichlorosilane | Karstedt's Catalyst | Toluene | 24 h | Room Temp. | >95 | - | - |
| G2 (Allylation) | G2-Cl, Allylmagnesium Chloride | - | THF | - | - | - | - | - |
Note: Specific yields and molecular weights for higher generations can vary and require careful purification and characterization at each step.
Experimental Protocol: Synthesis of a First-Generation (G1) Carbosilane Dendron
This protocol details the first two steps in the divergent synthesis of a carbosilane dendron starting from this compound.
Step 1: Hydrosilylation of this compound (G0 to G0.5-Cl)
-
To a stirred solution of this compound (1 equivalent) in anhydrous toluene, add Karstedt's catalyst (a platinum complex solution in xylene, ~10-5 equivalents of Pt per allyl group).
-
Slowly add methyldichlorosilane (3.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the allyl group protons.
-
Upon completion, remove the excess methyldichlorosilane and toluene under reduced pressure to yield the first-generation dendron with terminal chlorosilyl groups (G0.5-Cl). This product is typically used in the next step without further purification.
Step 2: Allylation of the G0.5-Cl Dendron (G0.5-Cl to G1-Allyl)
-
Prepare a Grignard reagent by reacting allyl chloride with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the G0.5-Cl dendron in anhydrous THF.
-
Slowly add the G0.5-Cl solution to an excess of the prepared allylmagnesium chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 65 °C for 3.5 hours.
-
Cool the reaction mixture and quench the excess Grignard reagent by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with n-hexane, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting first-generation allyl-terminated dendron (G1-Allyl) by vacuum distillation or column chromatography.
Logical Workflow for Dendrimer Synthesis
Caption: Divergent synthesis workflow for carbosilane dendrimers.
Synthesis of Hyperbranched Polymers via Thiol-Ene Click Chemistry
This one-pot synthesis provides a rapid and efficient route to hyperbranched poly(carbosilane-thioether)s. The reaction is typically initiated by UV light in the presence of a photoinitiator and proceeds to high conversion under mild conditions.
Quantitative Data Summary
The following table presents typical reaction parameters for the thiol-ene synthesis of hyperbranched polymers.
| Monomers | Monomer Ratio (Thiol:Ene) | Photoinitiator | Initiator Conc. (mol%) | Solvent | Reaction Time | Temperature | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound, 1,2-Ethanedithiol | 1:1.5 | DMPA | 1-2 | THF/Methanol (B129727) (1:1) | 2-4 h | Room Temp. | >90 | 3,000-10,000 | 1.5-2.5 |
| This compound, Trimethylolpropane tris(3-mercaptopropionate) | 1:1 | DMPA | 1-2 | THF | 1-3 h | Room Temp. | >90 | Varies | >2.0 |
DMPA: 2,2-dimethoxy-2-phenylacetophenone (B1663997)
Experimental Protocol: One-Pot Synthesis of a Hyperbranched Poly(carbosilane-thioether)
-
In a quartz reaction vessel, dissolve this compound (1 equivalent) and a multifunctional thiol (e.g., 1,2-ethanedithiol, 1.5 equivalents) in a suitable solvent such as a 1:1 mixture of THF and methanol.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution (1-2 mol% with respect to the thiol functional groups).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
While stirring, irradiate the reaction mixture with a UV lamp (e.g., a low-power blacklight or a medium-pressure mercury lamp) at room temperature.
-
Monitor the reaction progress by ¹H NMR or FTIR spectroscopy, looking for the disappearance of the characteristic peaks of the allyl and thiol groups. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.
Thiol-Ene Polymerization Pathway
Application Notes and Protocols: A Step-by-Step Guide for the Addition of Triallylsilane to Vinyl-Terminated Polydimethylsiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the synthesis of branched, vinyl-rich silicone polymers through the platinum-catalyzed addition of triallylsilane to vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi). This hydrosilylation reaction is a versatile method for modifying the structure and properties of silicones, enabling the introduction of multiple vinyl functional groups.[1][2][3] Such modified polymers are valuable precursors in the development of advanced materials, including crosslinked networks, functionalized surfaces, and drug delivery systems. The protocols described herein are based on established principles of hydrosilylation chemistry and provide a foundation for researchers to develop bespoke materials for their specific applications.[4][5]
Reaction Principle
The core of this procedure is the hydrosilylation reaction, where a silicon-hydride (Si-H) bond adds across a carbon-carbon double bond (C=C) in the presence of a platinum catalyst.[2][3][6] In this specific application, it is presumed that a triallylhydridosilane would be the intended reactant to enable a classic hydrosilylation pathway with the vinyl groups of the PDMS. Alternatively, if this compound (with no Si-H bond) is used, the reaction would likely proceed via a less common ene-type reaction or other platinum-catalyzed C-C bond formation, which is beyond the scope of this standard protocol. This guide will focus on the well-established hydrosilylation reaction, assuming the use of a silane (B1218182) with at least one Si-H bond to react with the vinyl-terminated PDMS. The reaction results in a stable silicon-carbon bond, forming a branched polymer structure with pendant allyl groups.
Materials and Equipment
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi) of desired molecular weight (e.g., 1,000 to 60,000 cSt).[5]
-
Triallylhydridosilane (or a suitable hydrosilane crosslinker).
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, 2% Pt).[1]
-
Anhydrous toluene (B28343) or other suitable solvent (e.g., xylenes, hexanes).[1][4]
-
Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol) to control reaction time.
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.
-
Celite or neutral alumina (B75360) for catalyst removal.[1]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Syringes for reagent addition
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
Experimental Protocols
Protocol 1: Synthesis of Branched, Allyl-Functionalized PDMS
This protocol details the addition of a hydrosilane to vinyl-terminated PDMS to create a branched polymer with pendant allyl groups. The stoichiometry is set to ensure an excess of vinyl groups to prevent gelation.
1. Preparation of the Reaction Setup:
- A three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet is assembled and dried in an oven overnight.
- The flask is allowed to cool to room temperature under a stream of inert gas.
2. Charging the Reactants:
- Vinyl-terminated PDMS is weighed into the flask.
- Anhydrous toluene is added to dissolve the PDMS-Vi (concentration can be adjusted, a 10-50% w/w solution is common).
- The solution is stirred until the polymer is fully dissolved.
3. Catalyst and Inhibitor Addition:
- If an inhibitor is used to control the reaction rate, it is added at this stage (typically in a 10-50 fold molar excess relative to the platinum catalyst).
- Karstedt's catalyst is added via syringe. A typical catalyst loading is 5-10 ppm of platinum relative to the total weight of the reactants.[4]
4. Addition of Triallylhydridosilane:
- Triallylhydridosilane is added dropwise to the reaction mixture at room temperature while stirring. The molar ratio of Si-H groups to vinyl groups should be carefully controlled. For creating a branched, soluble polymer, a ratio of less than 1:3 (Si-H:vinyl) is recommended to avoid crosslinking.
5. Reaction Conditions:
- The reaction mixture is heated to a temperature between 60-80°C.
- The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.[7] Alternatively, ¹H NMR can be used to monitor the disappearance of the Si-H proton signal.
- The reaction is typically complete within 2-6 hours.
6. Work-up and Purification:
- Upon completion, the reaction mixture is cooled to room temperature.
- To remove the platinum catalyst, the solution can be stirred with a small amount of Celite or neutral alumina for a few hours, followed by filtration.[1]
- The solvent is removed under reduced pressure using a rotary evaporator to yield the functionalized polymer.
7. Characterization:
- The structure of the resulting polymer is confirmed by ¹H and ²⁹Si NMR spectroscopy.
- The molecular weight and polydispersity index (PDI) are determined by GPC.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Vinyl-terminated PDMS (Mn) | 1,500 - 24,400 g/mol | [1] |
| Hydrosilane Crosslinker | Triallylhydridosilane | |
| Stoichiometry | ||
| [Si-H] / [Si-CH=CH₂] ratio | < 0.33 | General Recommendation |
| Catalyst | ||
| Catalyst Type | Karstedt's Catalyst | [1] |
| Platinum Loading | 5 - 10 ppm | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | [1] |
| Temperature | 60 - 80 °C | General Recommendation |
| Reaction Time | 2 - 6 hours | General Recommendation |
| Product Characteristics | ||
| Yield | > 90% | Typical for Hydrosilylation |
| PDI (after reaction) | 1.5 - 2.5 | [1] |
Visualizations
Reaction Scheme: Hydrosilylation of Vinyl-Terminated PDMS
References
Application Notes and Protocols for Triallylsilane in the Preparation of Inorganic-Organic Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triallylsilane in the synthesis of advanced inorganic-organic hybrid materials. This compound serves as a versatile precursor and crosslinking agent, enabling the formation of robust materials with tailored properties through various chemical pathways, primarily thiol-ene reactions and hydrosilylation.
Introduction to this compound in Hybrid Materials
Inorganic-organic hybrid materials combine the advantageous properties of both inorganic components (e.g., rigidity, thermal stability from silica) and organic polymers (e.g., flexibility, processability).[1] this compound is a valuable building block in this field due to its trifunctional nature, containing three reactive allyl groups. These allyl groups can readily participate in reactions such as thiol-ene "click" chemistry and hydrosilylation, allowing for the covalent integration of this compound into an inorganic or polymeric matrix.[2] This creates a crosslinked network at the molecular level, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance.
The primary applications for this compound-based hybrid materials include the development of high-performance coatings, adhesives, dental materials, and as matrices for nanocomposites.[2][3] The ability to precisely control the crosslinking density by incorporating this compound allows for the fine-tuning of the final material properties to meet the demands of specific applications.
Key Synthetic Methodologies
Two principal reaction pathways are employed for incorporating this compound into inorganic-organic hybrid materials:
-
Thiol-Ene "Click" Reaction: This is a highly efficient and versatile radical-mediated reaction between a thiol (-SH) and an alkene (the allyl group of this compound).[2] The reaction proceeds rapidly under UV irradiation or with a radical initiator, forming a stable thioether linkage. This method is particularly useful for creating crosslinked polymer networks and for functionalizing surfaces.
-
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group in this compound, typically catalyzed by a platinum complex.[4][5] Hydrosilylation is a fundamental process in silicone chemistry and is widely used to create Si-C bonds, forming stable crosslinks in polysiloxane networks and for grafting molecules onto silicon-based surfaces.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of inorganic-organic hybrid materials using this compound.
Protocol 1: Preparation of a Thiol-Ene Crosslinked Hybrid Material
This protocol describes the synthesis of a crosslinked hybrid material by reacting this compound with a thiol-functionalized silica (B1680970) precursor.
Materials:
-
This compound (TAS)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Tetraethoxysilane (TEOS)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Toluene (B28343) (anhydrous)
-
Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl)
Experimental Workflow:
Caption: Workflow for Thiol-Ene Synthesis of a Hybrid Material.
Detailed Procedure:
-
Preparation of Thiol-Functionalized Silica Precursor:
-
In a flask, combine (3-Mercaptopropyl)trimethoxysilane (MPTMS) and Tetraethoxysilane (TEOS) in a desired molar ratio (e.g., 1:4) in anhydrous toluene.
-
Add a mixture of deionized water and a catalytic amount of hydrochloric acid (e.g., 0.1 M). The amount of water should be stoichiometric to the alkoxy groups.
-
Stir the solution at room temperature for 24 hours to allow for the hydrolysis and partial condensation of the silane (B1218182) precursors.
-
-
Thiol-Ene Crosslinking:
-
To the solution from Step 1, add this compound. The molar ratio of thiol groups from MPTMS to allyl groups from this compound should be 1:1 for optimal crosslinking.
-
Add the photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA), at a concentration of approximately 1 wt% relative to the total weight of the reactive monomers (MPTMS and this compound).
-
Thoroughly mix the solution and then cast it into a suitable mold (e.g., a petri dish).
-
Place the mold under a UV lamp (365 nm) and irradiate for 10-30 minutes, or until the material is fully cured.
-
-
Post-Curing and Characterization:
-
After UV curing, place the solid hybrid material in an oven at 80°C for 2 hours to complete the condensation of the remaining silanol groups.
-
The resulting material can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of thiol and allyl peaks and the formation of the silica network. Thermogravimetric Analysis (TGA) can be used to assess thermal stability, and Scanning Electron Microscopy (SEM) can be employed to study the morphology.
-
Protocol 2: Preparation of a Hydrosilylation-Cured Polysiloxane Hybrid Material
This protocol details the synthesis of a crosslinked polysiloxane network using this compound and a hydride-terminated polysiloxane.
Materials:
-
This compound (TAS)
-
Hydride-terminated polydimethylsiloxane (B3030410) (H-PDMS)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Toluene (anhydrous)
Experimental Workflow:
Caption: Workflow for Hydrosilylation Synthesis of a Hybrid Material.
Detailed Procedure:
-
Mixing of Precursors:
-
In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve the hydride-terminated polydimethylsiloxane (H-PDMS) and this compound in anhydrous toluene.
-
The molar ratio of Si-H groups from H-PDMS to the allyl groups from this compound should be carefully controlled. A slight excess of Si-H groups (e.g., 1.1:1) is often used to ensure complete reaction of the allyl groups.[4]
-
-
Catalysis and Curing:
-
Add Karstedt's catalyst to the solution. The typical catalyst loading is between 10 and 20 ppm of platinum relative to the total weight of the siloxane components.
-
Stir the mixture at room temperature. The viscosity will gradually increase, and gelation will occur. The time to gelation can vary from minutes to hours depending on the concentration and catalyst loading.
-
Once the material has gelled, heat it in an oven at 60-80°C for 2-4 hours to ensure the completion of the crosslinking reaction.
-
-
Solvent Removal and Characterization:
-
After curing, remove the toluene solvent under vacuum to obtain the final hybrid material.
-
Characterize the material using FTIR to monitor the disappearance of the Si-H and allyl C=C stretching bands. TGA can be used to determine the thermal stability, and Dynamic Mechanical Analysis (DMA) can provide information on the mechanical properties such as the storage modulus and glass transition temperature.
-
Data Presentation
The properties of the resulting hybrid materials are highly dependent on the specific formulation and curing conditions. The following tables provide a template for summarizing quantitative data from the characterization of these materials.
Table 1: Reaction Parameters and Material Composition
| Sample ID | This compound (mol%) | MPTMS/H-PDMS (mol%) | TEOS (mol%) | Initiator/Catalyst (wt%/ppm) | Curing Conditions |
| Hybrid-Thiol-Ene-1 | 10 | 10 (MPTMS) | 80 | 1 wt% DMPA | UV (365 nm), 15 min; 80°C, 2h |
| Hybrid-Hydrosil-1 | 20 | 80 (H-PDMS) | - | 15 ppm Pt | RT, 2h; 70°C, 3h |
| ... | ... | ... | ... | ... | ... |
Table 2: Physicochemical and Thermal Properties of this compound-Based Hybrid Materials
| Sample ID | Gel Content (%) | Thermal Decomposition Temp. (Td5, °C) | Glass Transition Temp. (Tg, °C) | Storage Modulus (E', MPa) |
| Hybrid-Thiol-Ene-1 | >95 | 350 | 60 | 500 |
| Hybrid-Hydrosil-1 | >98 | 380 | -20 | 2.5 |
| ... | ... | ... | ... | ... |
Signaling Pathways and Logical Relationships
The formation of the crosslinked network in these hybrid materials can be visualized as a signaling pathway where the precursors react to form the final product.
Caption: Reaction Pathways for this compound in Hybrid Materials.
Conclusion
This compound is a highly effective trifunctional monomer for the preparation of inorganic-organic hybrid materials. The thiol-ene and hydrosilylation reaction pathways provide efficient and controllable methods for creating robust, crosslinked networks. By carefully selecting the co-precursors and reaction conditions, the properties of the resulting materials can be tailored for a wide range of applications in materials science and beyond. These protocols provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel hybrid materials.
References
- 1. Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(hydromethylsiloxane) Networks Functionalized by N-allylaniline [mdpi.com]
Application Notes and Protocols for Curing Kinetics of Epoxy Resins with Triallylsilane as a Co-monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The curing process, an exothermic chemical reaction, transforms the liquid resin into a solid, three-dimensional network. The kinetics of this curing process dictates the final properties of the material. The incorporation of co-monomers, such as organosilanes, can significantly modify the curing behavior and the ultimate performance of the epoxy network.
Triallylsilane, with its three reactive allyl groups, presents an interesting co-monomer for epoxy resins. The allyl groups can potentially undergo a separate, thermally or radical-initiated polymerization, leading to the formation of an interpenetrating polymer network (IPN) or a co-polymerized network with the epoxy matrix. This can lead to enhanced thermal stability, improved mechanical properties, and tailored dielectric properties.
These application notes provide a detailed overview of the experimental protocols to study the curing kinetics of epoxy resins modified with this compound. The methodologies described include Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheological Analysis.
Hypothetical Curing Reaction
The curing of an epoxy resin with a traditional amine hardener involves the ring-opening of the epoxide group by the amine.[1] When this compound is introduced as a co-monomer, the allyl groups can undergo polymerization through a free-radical mechanism, typically initiated by heat or a radical initiator. This can occur concurrently with or subsequent to the epoxy-amine reaction. The silane (B1218182) moiety can also participate in hydrolysis and condensation reactions if moisture is present, forming siloxane linkages.
Data Presentation
The following tables summarize hypothetical quantitative data for the curing of a standard DGEBA-based epoxy resin with an amine hardener, both with and without the addition of this compound.
Table 1: Hypothetical Kinetic Parameters from DSC Analysis
| Formulation | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A) (s⁻¹) |
| Epoxy/Amine (Control) | 55.2 | 0.85 | 1.2 x 10⁶ |
| Epoxy/Amine/Triallylsilane | 62.5 | 0.92 | 2.5 x 10⁷ |
Table 2: Hypothetical Conversion Data from FTIR Analysis
| Formulation | Time (min) at 120°C | Epoxy Conversion (%) | Allyl Group Conversion (%) |
| Epoxy/Amine/Triallylsilane | 0 | 0 | 0 |
| 10 | 35 | 15 | |
| 20 | 65 | 40 | |
| 30 | 85 | 70 | |
| 40 | 92 | 88 | |
| 50 | 95 | 94 | |
| 60 | 96 | 96 |
Table 3: Hypothetical Rheological Data
| Formulation | Temperature (°C) | Gel Time (min) | Viscosity at Gel Point (Pa·s) |
| Epoxy/Amine (Control) | 120 | 25 | 150 |
| Epoxy/Amine/Triallylsilane | 120 | 20 | 180 |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to study the thermal properties of materials and is widely used to investigate the curing kinetics of thermosetting resins.[2][3] It measures the heat flow associated with the curing reaction as a function of temperature or time.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin, amine hardener, and this compound in the desired stoichiometric ratio.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan.
-
Seal the pan hermetically. Prepare an empty sealed pan as a reference.
-
-
Non-isothermal DSC:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample from room temperature to a temperature where the curing is complete (e.g., 250°C) at different heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere.[4]
-
Record the heat flow as a function of temperature.
-
The total heat of curing (ΔHtotal) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using the Kissinger or Ozawa-Flynn-Wall method from the data obtained at different heating rates.
-
-
Isothermal DSC:
-
Heat the sample rapidly to the desired isothermal curing temperature (e.g., 100, 110, 120, 130 °C).
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
The rate of cure (dα/dt) and the degree of cure (α) can be determined from the heat flow data. The degree of cure at any time t is calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Cure Monitoring
FTIR spectroscopy is a valuable tool for monitoring the chemical changes occurring during the curing process by tracking the disappearance of reactive functional groups.[6]
Methodology:
-
Sample Preparation:
-
Prepare the uncured resin mixture as described for the DSC analysis.
-
Apply a thin film of the mixture onto a KBr pellet or between two KBr windows.
-
-
FTIR Analysis:
-
Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Record the FTIR spectra at regular intervals as the sample is cured at a specific isothermal temperature.
-
Monitor the decrease in the absorbance of the characteristic peaks for the epoxy group (around 915 cm⁻¹) and the allyl group (C=C stretching around 1640 cm⁻¹ and =C-H bending around 3080 cm⁻¹).
-
An internal standard peak that does not change during the reaction (e.g., C-H stretching of a methyl group or an aromatic ring vibration) should be used for normalization.
-
The degree of conversion for each functional group can be calculated using the following equation: Conversion (%) = [1 - (At / A0) * (Aref,0 / Aref,t)] * 100 where At is the absorbance of the reactive group at time t, A0 is the initial absorbance, and Aref is the absorbance of the reference peak.
-
Rheological Analysis for Gelation and Viscosity Profile
Rheological measurements provide information about the changes in viscosity and viscoelastic properties of the resin system during curing, which is crucial for processing and determining the gel point.
Methodology:
-
Sample Preparation:
-
Prepare the uncured resin mixture as previously described.
-
-
Rheological Measurement:
-
Use a rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Place a known volume of the uncured resin onto the lower plate and bring the upper plate to the desired gap distance.
-
Heat the sample to the isothermal curing temperature.
-
Perform oscillatory measurements at a constant frequency and strain (within the linear viscoelastic region) to monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel point is typically identified as the crossover point of G' and G'', where the material transitions from a liquid-like to a solid-like state.
-
Mandatory Visualizations
Caption: DSC Experimental Workflow.
Caption: FTIR Cure Monitoring Workflow.
Caption: Rheological Analysis Workflow.
References
Troubleshooting & Optimization
Preventing side reactions in Triallylsilane hydrosilylation
Welcome to the technical support center for triallylsilane hydrosilylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the hydrosilylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the hydrosilylation of this compound?
A1: The most prevalent side reactions include:
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Isomerization of the allyl group: The terminal double bond of the allyl group can migrate to an internal position, forming various prop-1-en-1-ylsilane isomers. This is a common issue with many transition metal catalysts, particularly those based on platinum.[1][2]
-
Dehydrogenative Silylation: This reaction leads to the formation of a vinylsilane and dihydrogen gas. It is a competing reaction to the desired hydrosilylation.
-
Incomplete Hydrosilylation: Due to the presence of three allyl groups, it is common to obtain a mixture of mono-, di-, and tri-substituted products. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of substitution.
-
Oligomerization/Polymerization: At higher temperatures or with very active catalysts, side reactions involving the double bonds can lead to the formation of oligomeric or polymeric byproducts.[1]
-
Reduction of the Allyl Group: In some cases, the allyl double bond can be hydrogenated to a propyl group.
Q2: Which catalyst system is best for the selective hydrosilylation of this compound?
A2: The choice of catalyst is critical for achieving high selectivity. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity, they can also promote side reactions like isomerization.[1] For higher selectivity, rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or rhodium complexes with bidentate phosphine (B1218219) ligands, have been shown to be effective in reducing side reactions in the hydrosilylation of similar allyl-containing compounds. The choice of ligands on the metal center can significantly influence the selectivity of the reaction.
Q3: How can I control the extent of hydrosilylation to selectively obtain mono- or di-substituted products?
A3: To control the degree of substitution, you can manipulate the following parameters:
-
Stoichiometry: Use a stoichiometric excess of this compound relative to the hydrosilane to favor the formation of mono-substituted product. Conversely, using an excess of the hydrosilane will drive the reaction towards the tri-substituted product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of partially hydrosilylated products. Monitoring the reaction progress using techniques like NMR or GC is essential.
-
Catalyst Concentration: Lowering the catalyst concentration can help to slow down the reaction, providing better control over the product distribution.
Q4: What is the role of an inhibitor in hydrosilylation reactions?
A4: Inhibitors are used to control the reaction kinetics. They are particularly useful in applications where a long pot life is required before curing, such as in the preparation of silicone elastomers. Inhibitors temporarily deactivate the catalyst at room temperature, and the reaction is initiated by heating, which either drives off the inhibitor or breaks the catalyst-inhibitor complex. Common inhibitors include compounds with unsaturated bonds like alkynes and alkenes with electron-withdrawing groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Catalyst deactivation (e.g., formation of platinum black).[1] 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Presence of impurities that poison the catalyst. | 1. Use fresh catalyst. Consider using a more stable catalyst system. 2. Increase the catalyst concentration incrementally. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Ensure all reagents and solvents are pure and dry. |
| Formation of a significant amount of isomerized byproducts | 1. Use of a non-selective catalyst (e.g., some Pt catalysts).[1] 2. High reaction temperature. 3. Prolonged reaction time. | 1. Switch to a more selective catalyst, such as a rhodium-based complex. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the desired product is formed. |
| Mixture of mono-, di-, and tri-substituted products is obtained | 1. Inappropriate stoichiometry of reactants. 2. Reaction conditions favor multiple additions. | 1. Carefully control the molar ratio of this compound to the hydrosilane. 2. Use lower temperatures and shorter reaction times for partial hydrosilylation. |
| Formation of vinylsilane (dehydrogenative silylation) | 1. Catalyst favors this pathway. 2. High temperatures. | 1. Screen different catalysts; iron and cobalt complexes are known to sometimes favor this pathway.[1] 2. Reduce the reaction temperature. |
| Gelation or polymerization of the reaction mixture | 1. High concentration of reactants. 2. High catalyst loading. 3. High reaction temperature. | 1. Perform the reaction in a suitable solvent to reduce the concentration. 2. Decrease the amount of catalyst used. 3. Lower the reaction temperature and consider using an inhibitor. |
Data Presentation
Table 1: Illustrative Effect of Catalyst on Selectivity in Hydrosilylation of an Allyl Silane
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Isomerized Product (%) |
| Speier's Catalyst | 0.01 | 80 | 4 | 75 | 20 |
| Karstedt's Catalyst | 0.005 | 60 | 6 | 85 | 10 |
| [RhCl(PPh₃)₃] | 0.1 | 60 | 8 | 95 | < 5 |
| [Rh(cod)₂]BF₄ / dppb | 0.1 | 50 | 12 | >98 | < 1 |
Note: This data is illustrative and based on trends observed for similar allyl-containing substrates. Actual results with this compound may vary.
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrosilylation of this compound
This protocol is a general guideline and should be optimized for specific hydrosilanes and desired products.
-
Reagent Preparation:
-
Ensure this compound and the hydrosilane are pure and free of moisture. If necessary, distill them under reduced pressure.
-
All solvents should be anhydrous. Toluene is a commonly used solvent.
-
The platinum catalyst (e.g., Karstedt's catalyst) solution should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Purge the system with the inert gas for at least 15 minutes.
-
-
Reaction Procedure:
-
To the flask, add this compound and the anhydrous solvent.
-
Add the platinum catalyst solution via syringe. A typical loading is 5-20 ppm of platinum.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Add the hydrosilane dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is often exothermic.
-
After the addition is complete, maintain the reaction at the set temperature and monitor its progress by taking aliquots and analyzing them by GC or ¹H NMR (disappearance of the Si-H proton signal around 4-5 ppm).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by treatment with activated carbon.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Main and side reaction pathways in the hydrosilylation of this compound.
References
Technical Support Center: Optimizing Catalyst Concentration for Triallylsilane Crosslinking Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst concentration in triallylsilane crosslinking reactions. This resource offers troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound crosslinking reactions?
A1: The most prevalent and effective catalysts for this compound crosslinking, which proceeds via a hydrosilylation reaction, are platinum-based complexes.[1][2] Among these, Karstedt's catalyst (a Pt(0) complex) and Speier's catalyst (chloroplatinic acid) are widely used due to their high activity.[1][3] Karstedt's catalyst is often preferred as it is highly active, easy to handle, and does not have an induction period, unlike Speier's catalyst.[1]
Q2: What is the typical concentration range for platinum catalysts in these reactions?
A2: Platinum catalysts are remarkably efficient and are therefore used in very low concentrations. For two-component room temperature vulcanizing systems, a platinum catalyst concentration in the range of 5-50 ppm (parts per million) relative to the total formulation weight is recommended. Other sources suggest a broader range of 30-100 ppm is also common. For initial experiments, a starting concentration of around 100 ppm can be a good starting point.[4]
Q3: How does catalyst concentration affect the crosslinking reaction?
A3: The concentration of the catalyst directly influences the kinetics of the crosslinking reaction.[5]
-
Higher Catalyst Concentration: Leads to a faster reaction rate and shorter curing times.[5]
-
Lower Catalyst Concentration: Results in a slower reaction, which can be advantageous for processes requiring a longer pot life or better control over the curing process.
It is crucial to find an optimal concentration, as an excessively high concentration can lead to unwanted side reactions and may not be cost-effective, while a concentration that is too low will result in an impractically long or incomplete reaction.
Q4: Can the catalyst be "poisoned" or inhibited?
A4: Yes, platinum catalysts are susceptible to poisoning by certain compounds, which can significantly reduce or completely halt their activity. Common inhibitors include sulfur compounds, amines, phosphorus compounds, and some tin compounds. It is essential to ensure all reactants, solvents, and equipment are free from these contaminants. In some cases, inhibitors are added intentionally to control the reaction rate and extend the pot life of the formulation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Curing | Insufficient Catalyst Concentration: The amount of catalyst is too low to effectively drive the reaction to completion in a reasonable timeframe. | Incrementally increase the catalyst concentration (e.g., in 10-20 ppm steps) and monitor the curing time and extent of reaction. |
| Catalyst Poisoning: The catalyst has been deactivated by contaminants in the reaction mixture. | Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity and free from catalyst poisons like sulfur or amine compounds. Consider using a higher catalyst loading to overcome minor impurities. | |
| Low Reaction Temperature: The reaction temperature is too low for the catalyst to be sufficiently active. | While many reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate. | |
| Reaction is Too Fast/Uncontrollable | Excessive Catalyst Concentration: The catalyst concentration is too high, leading to a very rapid and exothermic reaction. | Reduce the catalyst concentration. For highly reactive systems, concentrations in the lower end of the typical range (5-20 ppm) may be sufficient. |
| Absence of an Inhibitor: For some applications, a controlled curing profile is necessary, which is achieved by adding an inhibitor. | Introduce a suitable inhibitor to the formulation to moderate the catalyst's activity and extend the pot life. | |
| Formation of Bubbles in the Cured Material | Hydrogen Gas Evolution: This can be a side reaction, particularly if moisture is present in the reactants or solvent. Si-H groups can react with water in the presence of the platinum catalyst to produce hydrogen gas.[8] | Ensure all reactants and solvents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize this issue. |
| Inconsistent Curing Between Batches | Inaccurate Catalyst Dosing: Small variations in the amount of a highly active catalyst can lead to significant differences in reaction times. | Use a stock solution of the catalyst to ensure accurate and reproducible dosing. Prepare the stock solution by diluting the catalyst in a suitable, dry solvent. |
| Variability in Reagent Purity: Different batches of monomers or crosslinkers may contain varying levels of impurities that can affect catalyst activity. | Use high-purity reagents and, if possible, test new batches of reagents on a small scale before large-scale production. |
Experimental Protocols
Protocol 1: Preparation of a Catalyst Stock Solution
To ensure accurate and reproducible catalyst concentrations, it is highly recommended to work with a dilute stock solution.
Materials:
-
Karstedt's catalyst (e.g., in xylene)
-
Anhydrous, inhibitor-free solvent (e.g., toluene (B28343) or xylene)
-
Volumetric flasks
-
Syringes or micropipettes
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Under an inert atmosphere, if possible, accurately weigh a specific amount of the concentrated Karstedt's catalyst solution into a volumetric flask.
-
Dilute the catalyst with the anhydrous solvent to a known volume to achieve a stock solution of a desired concentration (e.g., 1000 ppm Pt).
-
Store the stock solution in a tightly sealed, dark container, and refrigerate if necessary, to maintain its activity.
Protocol 2: Optimization of Catalyst Concentration
This protocol outlines a general procedure for determining the optimal catalyst concentration for your specific this compound crosslinking reaction.
Materials:
-
This compound-functionalized polymer/monomer
-
Si-H functional crosslinker
-
Catalyst stock solution (from Protocol 1)
-
Reaction vials or a multi-well plate
-
Stirring mechanism
-
Timer
Procedure:
-
In a series of reaction vials, dispense a fixed amount of the this compound polymer and the Si-H crosslinker. Ensure the molar ratio of Si-H to allyl groups is appropriate for your desired network structure.
-
To each vial, add a different, precisely measured volume of the catalyst stock solution to achieve a range of final platinum concentrations (e.g., 5, 10, 20, 50, and 100 ppm).
-
Thoroughly mix the components in each vial.
-
Start a timer and monitor the viscosity and gelation time of each sample at a constant temperature.
-
Record the time it takes for each sample to reach a tack-free state or a specific viscosity.
-
After full curing, the mechanical and physical properties of the crosslinked materials can be characterized to determine the impact of catalyst concentration on the final product.
Quantitative Data Summary
The following table summarizes typical catalyst concentrations and their general effect on reaction time for platinum-catalyzed hydrosilylation reactions.
| Catalyst | Typical Concentration (ppm Pt) | Effect on Reaction Time |
| Karstedt's Catalyst | 5 - 100[4] | Reaction time decreases with increasing concentration.[5] |
| Speier's Catalyst | 10 - 100 | Generally requires an induction period; reaction time decreases with increasing concentration after induction.[1] |
Visualizations
Caption: Experimental workflow for optimizing catalyst concentration.
Caption: Troubleshooting decision tree for crosslinking reactions.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 3. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. mdpi.com [mdpi.com]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Triallylsilane Surface Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during surface functionalization with Triallylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete or patchy surface coverage with this compound?
A1: The most common reason for incomplete surface coverage is inadequate substrate preparation.[1][2] Any organic residues, dust, or other contaminants on the surface will obstruct the hydroxyl groups necessary for the silane (B1218182) to bind, leading to a non-uniform coating.[1] Another significant factor is the presence of excess water in the reaction environment, which can cause premature hydrolysis and polymerization of the this compound in solution before it can bind to the substrate surface.[2]
Q2: How does humidity influence the this compound coating process?
A2: Humidity plays a critical role. A small amount of water is necessary for the hydrolysis of the silane's alkoxy groups to form reactive silanol (B1196071) groups, which is the initial step for binding to the surface hydroxyl groups.[2] However, excessive humidity can lead to uncontrolled polymerization of the silane in the bulk solution, resulting in the formation of aggregates and a non-uniform coating instead of a monolayer.[1][2] It is crucial to perform the reaction in a controlled, low-humidity environment.[2]
Q3: My this compound-coated surface appears cloudy or hazy. What is the cause and how can I fix it?
A3: A cloudy or milky appearance is typically a sign of uncontrolled polymerization of the this compound, either on the surface or in the deposition solution.[2] This can be triggered by an overly high silane concentration, excessive water in the solvent, or a reaction time that is too long.[2] To address this, consider reducing the this compound concentration, using an anhydrous solvent, and optimizing the deposition time.[2]
Q4: Can the this compound solution be reused for multiple depositions?
A4: It is generally not recommended to reuse the this compound solution. The silane will react with trace amounts of water in the solvent and the atmosphere, leading to hydrolysis and self-condensation over time. Using a fresh solution for each experiment is the best practice to ensure consistent and high-quality surface coverage.[1]
Troubleshooting Guide for Incomplete Surface Coverage
Problem: Non-uniform or incomplete this compound coating.
This issue often stems from several factors during the experimental process. The following table summarizes key parameters, their potential impact, and suggested troubleshooting steps.
| Parameter | Potential Issue | Recommended Action |
| Substrate Cleanliness | Organic residues or particulate contamination block surface hydroxyl groups, preventing silane binding.[1] | Implement a rigorous cleaning protocol. For glass or silicon substrates, this may include sonication in solvents followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to maximize surface hydroxyl group density.[2][3] |
| Humidity/Moisture Control | Excessive moisture leads to premature silane hydrolysis and polymerization in solution, forming aggregates instead of a uniform monolayer.[1] | Work in a controlled, low-humidity environment, such as a glove box or under a dry nitrogen atmosphere.[2] Use anhydrous solvents for the silanization solution.[3] |
| Silane Concentration | A concentration that is too low may not provide enough molecules for complete surface coverage. A concentration that is too high can lead to the formation of aggregates and a thick, non-uniform layer.[1] | Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it based on the results. |
| Reaction Time | Insufficient time may not allow for a complete reaction between the silane and the surface.[2] Excessively long times can promote multilayer formation and aggregation.[2] | Optimize the reaction time. Typical immersion times can range from 30 minutes to several hours.[2] |
| Reaction Temperature | Sub-optimal temperatures can affect the reaction kinetics, leading to incomplete coverage.[1] Moderate temperatures can sometimes disrupt weakly bonded silane molecules.[3] | Adjust the reaction temperature. While many protocols are performed at room temperature, a moderate increase may improve coverage.[1][3] |
| Rinsing and Curing | Inadequate rinsing can leave behind physisorbed silane molecules and aggregates.[2] Insufficient curing may result in a less durable layer.[1] | After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent to remove unbound silane.[2] A post-silanization curing step (e.g., baking at 110-120°C) can promote the formation of stable siloxane bonds.[3] |
| Silane Quality | The this compound reagent may have degraded due to improper storage or age.[1] | Use a fresh, high-quality this compound solution for each experiment and store it under anhydrous conditions.[1] |
Experimental Protocols
General Protocol for this compound Surface Functionalization of Glass/Silicon Substrates
This protocol provides a general workflow. Optimization of concentration, time, and temperature may be required for specific applications.
-
Substrate Cleaning (Piranha Etch - EXTREME CAUTION REQUIRED) a. Prepare a piranha solution by slowly and carefully adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass beaker. This solution is highly exothermic and corrosive.[2] b. Immerse the substrates in the piranha solution for 15-30 minutes.[2] c. Using appropriate tweezers, remove the substrates and rinse them extensively with deionized water.[2] d. Dry the substrates under a stream of dry nitrogen and use them immediately for the best results.[2]
-
Silanization Solution Preparation a. In a controlled, low-humidity environment, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).[3]
-
Surface Deposition a. Immerse the clean, dry substrates into the this compound solution. b. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Rinsing a. Remove the substrates from the silane solution. b. Rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bonded silane molecules.[2] Sonication in a fresh solvent can aid in this step.[2]
-
Curing a. Dry the rinsed substrates under a stream of dry nitrogen. b. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.[3]
Visualizations
Caption: General reaction pathway for this compound surface functionalization.
Caption: Troubleshooting workflow for incomplete this compound surface coverage.
References
Technical Support Center: Triallylsilane Homopolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the homopolymerization of Triallylsilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound homopolymerization and why is it a concern?
A1: Homopolymerization is a process where this compound molecules react with each other to form a polymer. This is undesirable as it consumes the monomer, increases the viscosity of the solution, and can interfere with subsequent reactions. The resulting polymer impurities can also complicate product purification and analysis. The primary mechanism for this unwanted polymerization is a free-radical chain reaction involving the three allyl groups on the silane.
Q2: What factors can initiate the homopolymerization of this compound?
A2: The homopolymerization of this compound is typically initiated by free radicals. Common initiators in a laboratory setting include:
-
Heat: Elevated temperatures can cause the spontaneous formation of radicals.
-
Light: UV radiation can provide the energy to generate radicals.
-
Oxygen: Oxygen can react with the monomer to form peroxides, which can then decompose into radicals.
-
Impurities: Contaminants such as metal ions or residual initiators from synthesis can trigger polymerization.
Q3: How can I visually inspect my this compound for signs of polymerization?
A3: You can assess the quality of your this compound through the following visual and physical checks:
-
Clarity: A pure monomer should be a clear liquid. Any cloudiness, haze, or the presence of solid particles suggests that polymerization has occurred.
-
Color: While some inhibitors may impart a slight color, a significant change from the initial color can indicate degradation or polymerization.
-
Viscosity: A noticeable increase in the viscosity of the liquid is a strong indicator of polymer formation. If the material has become gel-like or solidified, it is no longer usable for most applications.
Q4: What types of inhibitors are effective at preventing this compound polymerization?
A4: Radical scavengers are the most effective inhibitors. These compounds react with and neutralize free radicals, terminating the polymerization chain reaction. Common classes of inhibitors for allylic monomers include:
-
Hindered Phenols: These compounds, such as Butylated Hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (B1673460) (MEHQ), are effective radical scavengers.[1]
-
Phenothiazine (PTZ): This is a highly effective inhibitor, particularly at elevated temperatures encountered during distillation.[2]
-
Stable Nitroxide Radicals: Compounds like TEMPO are potent radical traps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased viscosity of this compound during storage. | Spontaneous polymerization due to exposure to heat, light, or oxygen. | 1. Confirm polymerization by checking for increased viscosity or presence of solids. 2. If polymerization is significant, the material may not be suitable for use. 3. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a cool, dark place (refrigeration is recommended). |
| This compound solidifies or forms a gel in the container. | Advanced polymerization has occurred. | The material is likely unusable. Dispose of it according to your institution's safety guidelines. Review storage procedures to prevent recurrence. |
| Polymerization occurs during a reaction. | 1. The reaction temperature is too high. 2. The this compound used was already partially polymerized. 3. Incompatible reagents are generating radicals. | 1. If possible, lower the reaction temperature. 2. Before use, check the purity of the this compound. Consider passing it through a column of activated alumina (B75360) to remove any existing polymer and inhibitors if the reaction is sensitive to them. 3. If an inhibitor is acceptable in your reaction, consider adding a small amount of a high-temperature inhibitor like phenothiazine. |
| Polymerization occurs during distillation. | The distillation temperature is high enough to initiate thermal polymerization. The inhibitor in the distillation pot is not volatile and does not protect the condenser. | 1. Use a liquid-phase inhibitor in the distillation flask (e.g., phenothiazine). 2. Consider using a vapor-phase inhibitor if polymerization in the condenser is a significant issue. 3. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.[3] |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal Prior to Use
For reactions that are sensitive to the presence of inhibitors, they can be removed by passing the this compound through a column of a suitable adsorbent.
Materials:
-
This compound (containing inhibitor)
-
Activated alumina (basic or neutral)
-
Glass column
-
Inert gas (Argon or Nitrogen)
-
Collection flask
Procedure:
-
Pack a glass column with activated alumina. The amount of alumina will depend on the volume of this compound to be purified.
-
Flush the column with an inert gas.
-
Carefully add the this compound to the top of the column.
-
Allow the this compound to pass through the alumina under gravity or with gentle positive pressure from the inert gas.
-
Collect the purified, inhibitor-free this compound in a clean, dry flask under an inert atmosphere.
-
Use the purified this compound immediately, as it is now highly susceptible to polymerization.
Protocol 2: General Procedure for Distillation of this compound
Distillation can be used to purify this compound, but care must be taken to prevent polymerization at elevated temperatures.
Materials:
-
Crude this compound
-
Non-volatile polymerization inhibitor (e.g., Phenothiazine)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source
-
Heating mantle
-
Inert gas
Procedure:
-
Add the crude this compound and a small amount of a non-volatile inhibitor (e.g., a few crystals of Phenothiazine) to the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Purge the system with an inert gas.
-
Apply a vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the distilled this compound in the receiving flask, which should be cooled in an ice bath.
-
After distillation, the purified this compound should be stored under an inert atmosphere in a cool, dark place.
Protocol 3: Analysis of Polymer Content by Gas Chromatography-Mass Spectrometry (GC-MS)
A general approach to assess the purity of this compound and detect the presence of low molecular weight oligomers can be performed using GC-MS. Method development will be necessary to optimize separation and detection.[4][5]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
A non-polar capillary column is a suitable starting point.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
General GC-MS Parameters:
-
Injector Temperature: Set to a temperature that ensures volatilization without thermal degradation.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute both the volatile monomer and any less volatile oligomers.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Scan a mass range appropriate for the monomer and expected oligomers.
Data Analysis:
-
The monomer will appear as a sharp peak at a specific retention time.
-
The presence of broader peaks at later retention times may indicate the presence of oligomers (polymer).
-
The mass spectrum of the monomer can be used to confirm its identity. The mass spectra of any later-eluting peaks can help in identifying the structure of the oligomers.
Visualizations
Caption: Free-radical homopolymerization mechanism of this compound.
Caption: Workflow for the safe distillation of this compound.
References
Technical Support Center: Triallylsilane-Based Coatings on Metal Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of Triallylsilane-based coatings on metal substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound coatings.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion / Delamination | 1. Inadequate Surface Preparation: The metal surface may have contaminants like oils, oxides, or dust, preventing proper bonding.[1][2][3] | 1. Implement a rigorous multi-step cleaning protocol. This should include degreasing with a solvent (e.g., acetone (B3395972), isopropanol), followed by an alkaline wash, and thorough rinsing with deionized water. For some metals, an acid etch or mechanical abrasion can create a more reactive surface.[3] |
| 2. Incomplete Silane (B1218182) Hydrolysis: The this compound has not been sufficiently hydrolyzed to form reactive silanol (B1196071) groups (Si-OH).[4] | 2. Ensure the silane solution is prepared correctly. Allow for an adequate hydrolysis time (typically 15-60 minutes) in an acidic aqueous/alcoholic solution (pH 4-5) to facilitate the formation of silanol groups.[5] | |
| 3. Improper Curing: The coating has not been cured at the correct temperature or for a sufficient duration, preventing the formation of a stable siloxane network (Si-O-Si) and covalent bonds with the metal surface (M-O-Si).[6] | 3. Follow a validated curing schedule. Typically, this involves a low-temperature drying step to evaporate the solvent, followed by a higher temperature cure (e.g., 100-150°C) to promote condensation reactions.[7] | |
| Hazy or Opaque Coating | 1. Premature Polymerization in Solution: High humidity or excessive water in the solvent can cause the silane to polymerize before it is applied to the substrate. | 1. Use anhydrous solvents and prepare the silane solution in a low-humidity environment. Prepare the solution immediately before use. |
| 2. Excessive Coating Thickness: Applying too thick a layer can lead to an uneven cure and a cloudy appearance. | 2. Optimize the coating application method (e.g., dip coating, spin coating) to achieve a thin, uniform layer. Reduce the silane concentration in the solution if necessary. | |
| "Orange Peel" Texture | 1. Incorrect Spray Application Parameters: If using a spray application, incorrect viscosity, nozzle pressure, or distance from the substrate can result in a textured surface.[1] | 1. Adjust the viscosity of the silane solution. Optimize spray gun settings (air pressure, fluid flow) and maintain a consistent distance from the substrate during application.[2] |
| 2. Rapid Solvent Evaporation: The solvent may be evaporating too quickly, preventing the coating from leveling out. | 2. Use a slower-evaporating solvent in your silane solution. Apply the coating in a controlled environment with moderate temperature and humidity. | |
| Bubbles or Pinholes in the Coating | 1. Trapped Air or Solvent: Air or solvent can be trapped under the coating if it is too viscous or if it skins over too quickly during curing.[2][8] | 1. Reduce the viscosity of the coating solution. Apply multiple thin coats instead of one thick coat, allowing for a flash-off time between coats.[9] Optimize the curing profile to allow for gradual solvent evaporation before full crosslinking. |
Frequently Asked Questions (FAQs)
1. Why is surface preparation so critical for this compound coating adhesion?
The adhesion of this compound coatings relies on the formation of covalent bonds between the silane and the metal substrate.[10] Metal surfaces are typically covered with a native oxide layer that has hydroxyl (-OH) groups. Proper surface preparation removes organic and inorganic contaminants and exposes these hydroxyl groups, which are essential for reacting with the hydrolyzed silane (silanols) to form strong, stable M-O-Si bonds.[3][11] A clean, reactive surface ensures optimal bonding and coating performance.
2. What is the role of water in the this compound solution?
Water is essential for the hydrolysis of the alkoxy groups on the this compound molecule into reactive silanol groups (Si-OH).[4] This is the first step in the coating process. However, an excess of water or prolonged exposure can lead to excessive self-condensation of the silanols in the solution, forming larger polysiloxane structures that may not bond effectively to the metal surface and can result in a hazy coating.[5]
3. How does pH affect the coating process?
The pH of the silane solution significantly influences the rates of hydrolysis and condensation.[10] An acidic pH (typically 4-5) is generally recommended to catalyze the hydrolysis reaction while slowing down the condensation reaction.[4][5] This allows the silanol groups to form and then preferentially bond to the metal surface rather than self-condensing in the solution.
4. Can I reuse a prepared this compound solution?
It is generally not recommended to reuse a prepared this compound solution. Once hydrolyzed, the silanol groups are reactive and will continue to self-condense over time, reducing the solution's effectiveness and potentially leading to inconsistent coating quality. For best results, prepare fresh solutions for each coating application.
5. What are the key differences between applying the coating to aluminum versus steel?
The fundamental mechanism of bonding is similar for both aluminum and steel, as it relies on the reaction with surface hydroxyl groups on their respective oxide layers. However, the specific surface preparation methods may differ. Aluminum alloys may require an etching step (e.g., with a mild acid or base) to remove the passivating oxide layer and create a more reactive surface.[7] Steel surfaces may require rust and scale removal through methods like sandblasting or acid pickling before the standard cleaning procedure.[3]
Quantitative Data Summary
The following table provides typical experimental parameters and expected outcomes for silane coatings. Note that optimal conditions can vary depending on the specific metal substrate and application.
| Parameter | Typical Range | Effect on Adhesion |
| Silane Concentration | 0.5 - 5.0 vol% | Higher concentrations can lead to thicker, but potentially more brittle and less adherent, films. |
| Solution pH | 4.0 - 5.0 | Optimizes hydrolysis rate while minimizing premature condensation. |
| Hydrolysis Time | 15 - 60 min | Insufficient time leads to incomplete hydrolysis; excessive time can cause self-condensation. |
| Curing Temperature | 100 - 150 °C | Promotes covalent bond formation with the substrate and cross-linking within the film. |
| Curing Time | 30 - 60 min | Ensures complete condensation and solvent removal for a stable coating. |
| Contact Angle (Water) | > 90° | A high contact angle on the cured coating indicates a hydrophobic and well-formed surface. |
| Adhesion Strength | 10 - 30 MPa (Pull-off) | Varies significantly with substrate and preparation. Higher values indicate better adhesion. |
Experimental Protocols
Protocol 1: Surface Preparation of Aluminum Substrates
-
Degreasing: Sonicate the aluminum substrate in acetone for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes to remove organic contaminants.
-
Alkaline Cleaning: Immerse the substrate in a 5% NaOH solution at 60°C for 2 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Deoxidizing: Immerse the substrate in a 30% nitric acid solution for 1 minute to remove the oxide layer.
-
Final Rinse: Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Drying: Dry the substrate under a stream of nitrogen gas and use immediately.
Protocol 2: Preparation of this compound Coating Solution
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5 using acetic acid.
-
Add this compound to the solution to achieve the desired final concentration (e.g., 2 vol%).
-
Stir the solution for 30 minutes at room temperature to allow for hydrolysis.
Protocol 3: Dip Coating Application
-
Immerse the prepared metal substrate into the hydrolyzed this compound solution.
-
Allow the substrate to dwell in the solution for 60 seconds.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 10 cm/min) to ensure a uniform coating.
-
Allow the coated substrate to air dry for 10 minutes to evaporate the bulk of the solvent.
-
Cure the coated substrate in an oven at 120°C for 60 minutes.
Protocol 4: Adhesion Testing (ASTM D3359 - Cross-Hatch Tape Test)
-
Use a sharp blade to cut a lattice pattern through the coating to the substrate.
-
Apply a pressure-sensitive tape over the lattice.
-
Press the tape firmly onto the coating.
-
Rapidly pull the tape off at a 180° angle.
-
Inspect the lattice area and classify the adhesion based on the amount of coating removed.
Visualizations
Caption: Experimental workflow for applying this compound coatings.
Caption: Chemical mechanism of this compound adhesion to a metal surface.
References
- 1. techspray.com [techspray.com]
- 2. techsprayeu.com [techsprayeu.com]
- 3. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. hzo.com [hzo.com]
- 9. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 10. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
Reducing viscosity issues in Triallylsilane-modified polymer resins
Welcome to the Technical Support Center for Triallylsilane-Modified Polymer Resins. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on managing resin viscosity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to the viscosity of this compound-modified polymer resins.
Q1: My this compound-modified resin is too viscous to handle and process. What are the potential causes?
High viscosity in your resin system can stem from several factors:
-
High Molecular Weight of the Base Polymer: Longer polymer chains lead to increased entanglement, resulting in higher viscosity.
-
Premature Crosslinking: this compound is a crosslinking agent. Unintended partial curing or side reactions can lead to a rapid increase in viscosity. This can be initiated by contaminants, exposure to heat, or UV light.
-
High Filler Content: The addition of fillers, especially those with high surface area, can significantly increase the viscosity of the resin.
-
Strong Intermolecular Interactions: Hydrogen bonding or other secondary interactions between polymer chains can increase viscosity.
-
Inappropriate Solvent: If you are using a solvent, its incompatibility with the resin can lead to polymer chain aggregation and increased viscosity.
Q2: How can I reduce the viscosity of my this compound-modified resin formulation?
There are several strategies you can employ to lower the viscosity of your resin system:
-
Incorporate Reactive Diluents: These are low-viscosity monomers or oligomers that co-react with the resin during curing. They effectively reduce the overall viscosity without significantly compromising the final properties.[1][2][3] For vinyl-based systems like this compound-modified resins, vinyl-functional silanes or other low-viscosity vinyl monomers can be effective.
-
Use a Non-Reactive Diluent (Solvent): Introducing a suitable solvent can effectively decrease viscosity. However, this will need to be removed during or after curing, which can introduce process complexities and potential for void formation.
-
Optimize Filler Loading and Surface Treatment: Reducing the concentration of fillers will lower viscosity. Additionally, surface treating fillers with appropriate silane (B1218182) coupling agents can improve their dispersion and reduce their impact on viscosity.
-
Adjust the Base Polymer: If possible, using a lower molecular weight version of your base polymer will result in a lower initial viscosity.
-
Temperature Control: Gently warming the resin can temporarily reduce its viscosity, making it easier to process.[4] However, be cautious as elevated temperatures can also accelerate crosslinking.
Q3: What are reactive diluents and how do I choose one for my this compound system?
Reactive diluents are low-viscosity compounds that have functional groups capable of participating in the polymerization/crosslinking reaction.[1][2] For a this compound system, which typically cures via a free-radical or hydrosilylation mechanism, suitable reactive diluents would possess vinyl or other compatible reactive groups.
When selecting a reactive diluent, consider the following:
-
Reactivity: The diluent's reactivity should be comparable to that of the this compound and the base polymer to ensure uniform curing.
-
Viscosity Reduction Efficiency: Different diluents will have varying effects on viscosity reduction.
-
Impact on Final Properties: The addition of a reactive diluent can affect the mechanical, thermal, and chemical properties of the cured polymer. It is crucial to evaluate these effects.[3]
-
Compatibility: The diluent must be miscible with the other components of your formulation.
Q4: My resin's viscosity increases over time, even in storage. What is happening and how can I prevent it?
This is likely due to slow, premature crosslinking. To prevent this:
-
Storage Conditions: Store the resin in a cool, dark place to minimize exposure to heat and light, which can initiate polymerization.
-
Inhibitors: Incorporate a small amount of a suitable inhibitor (e.g., hydroquinone (B1673460) for free-radical systems) to prevent premature curing.
-
Moisture Control: For moisture-sensitive systems, ensure storage in a dry environment or under an inert atmosphere.
Data Presentation: Effect of Reactive Diluents on Viscosity
The following table summarizes the effect of different reactive diluents on the viscosity of an epoxy resin system. While not specific to this compound, this data provides a useful reference for the potential viscosity reduction achievable with reactive diluents.
| Reactive Diluent | Functionality | Concentration (phr) | Viscosity Reduction (%) | Resin System |
| Butyl Glycidyl Ether | Monofunctional | 10 | ~60% | Epoxy |
| C12-C14 Alkyl Glycidyl Ether | Monofunctional | 10 | ~50% | Epoxy |
| 1,4-Butanediol Diglycidyl Ether | Difunctional | 10 | ~40% | Epoxy |
| Trimethylolpropane Triglycidyl Ether | Trifunctional | 10 | ~25% | Epoxy |
Data synthesized from literature on epoxy resin systems for illustrative purposes.[3]
Experimental Protocols
1. Protocol for Viscosity Measurement
This protocol describes the use of a rotational viscometer to measure the viscosity of your resin formulation.
Materials and Equipment:
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Resin sample
-
Beaker or sample container
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level.
-
Select and attach the appropriate spindle based on the manufacturer's recommendations for your resin's expected viscosity.
-
-
Sample Preparation:
-
Place a sufficient volume of your resin into the sample container to ensure the spindle will be properly immersed.
-
Allow the sample to equilibrate to the desired measurement temperature using the temperature-controlled bath or chamber.
-
-
Measurement:
-
Lower the spindle into the resin until it is immersed to the marked level.
-
Set the desired rotational speed (RPM). Start with a lower speed and increase if necessary.
-
Allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).
-
Take measurements at several rotational speeds to assess if the fluid is Newtonian or shear-thinning.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container with an appropriate solvent immediately after use.
-
2. Protocol for Evaluating the Effect of Reactive Diluents
This protocol outlines a systematic approach to screen and evaluate the effectiveness of different reactive diluents in reducing the viscosity of your this compound-modified resin.
Materials:
-
This compound-modified base resin
-
A selection of candidate reactive diluents (e.g., low-viscosity vinyl silanes, multifunctional acrylates)
-
Balance (accurate to 0.01g)
-
Mixing vessels and stir rods/mechanical stirrer
-
Rotational viscometer
Procedure:
-
Baseline Measurement: Measure the viscosity of your neat this compound-modified resin at a controlled temperature as described in the protocol above.
-
Formulation Preparation:
-
Prepare a series of formulations with varying concentrations of each reactive diluent (e.g., 5%, 10%, 15%, 20% by weight).
-
For each formulation, accurately weigh the base resin and the reactive diluent into a mixing vessel.
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Viscosity Measurement:
-
For each formulation, measure the viscosity at the same controlled temperature used for the baseline measurement.
-
-
Data Analysis:
-
Plot viscosity as a function of the reactive diluent concentration for each candidate diluent.
-
Calculate the percentage viscosity reduction for each formulation relative to the baseline.
-
-
Curing and Property Evaluation (Optional but Recommended):
-
Cure the formulations according to your standard procedure.
-
Evaluate the effect of the reactive diluent on the mechanical, thermal, and other relevant properties of the cured polymer to ensure they still meet your application's requirements.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Experimental workflow for evaluating reactive diluents.
References
Technical Support Center: Overcoming Catalyst Poisoning in Triallylsilane-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during experiments involving Triallylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in this compound-mediated reactions, and what are their typical poisons?
A1: The most common catalysts for hydrosilylation reactions involving this compound are platinum-based, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex).[1][2] Rhodium-based catalysts are also utilized.[3] These catalysts are susceptible to poisoning by a variety of substances that can bind to the metal center and block active sites.[4]
Common catalyst poisons include:
-
Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols (mercaptans), and thiophenes are notorious for poisoning platinum catalysts.[5][6]
-
Nitrogen compounds: Amines, pyridines, and nitriles can deactivate catalysts by coordinating to the metal center.[5]
-
Halides: Organic and inorganic halides can act as potent catalyst poisons.[5][7]
-
Carbon monoxide (CO): CO can strongly adsorb to platinum surfaces and inhibit catalysis.[4][8]
-
Other metals: Certain metal ions can act as catalyst poisons.
-
Water: While not a poison in the classical sense, water can lead to catalyst deactivation, especially for moisture-sensitive catalysts.[9]
Q2: My reaction with this compound is showing low to no yield. How can I determine if catalyst poisoning is the cause?
A2: Low or no yield is a common symptom of catalyst poisoning. To diagnose this issue, you can perform a small-scale control experiment. Run the reaction with highly purified this compound and compare its performance to a reaction using your standard grade of this compound. A significant difference in reaction rate or yield points towards the presence of catalyst poisons in your reagent.
Q3: Can the allyl groups in this compound itself contribute to catalyst deactivation?
A3: While the allyl groups are the intended reactants, under certain conditions, they can participate in side reactions that deactivate the catalyst. For instance, with platinum catalysts, allyl halides are known to undergo oxidative addition, which can compete with the desired hydrosilylation pathway.[3] Although this compound does not contain a halide, the potential for the allyl groups to form stable, inactive platinum complexes should be considered, especially if reaction conditions are not optimal.
Q4: Are there poison-resistant catalysts available for this compound hydrosilylation?
A4: Research into more robust catalysts is ongoing. Some rhodium-based catalysts have shown good performance in hydrosilylation reactions that are challenging for traditional platinum catalysts.[3] Additionally, using N-heterocyclic carbene (NHC) ligands with platinum catalysts can enhance stability and reduce catalyst leaching.[10]
Troubleshooting Guides
Issue 1: Reaction is sluggish or fails to initiate.
-
Possible Cause: Presence of catalyst poisons in this compound, the substrate, or the solvent.
-
Troubleshooting Steps:
-
Purify Reagents: Distill this compound and the substrate. Ensure the solvent is anhydrous and of high purity.
-
Increase Catalyst Loading: A higher concentration of the catalyst may overcome the effects of trace poisons.
-
Perform a Diagnostic Test: Conduct a small-scale reaction with purified reagents to confirm if poisoning is the issue.
-
Issue 2: Reaction starts but does not go to completion.
-
Possible Cause: Gradual deactivation of the catalyst by poisons generated in situ or by slow-acting impurities.
-
Troubleshooting Steps:
-
Incremental Addition: Add the catalyst in portions throughout the reaction to maintain a sufficient concentration of active catalyst.
-
Check for Side Reactions: Analyze the reaction mixture for byproducts that might be inhibiting the catalyst. The formation of platinum black can indicate catalyst decomposition.[11]
-
Issue 3: Inconsistent results between batches.
-
Possible Cause: Variable levels of impurities in different batches of this compound or other reagents.
-
Troubleshooting Steps:
-
Standardize Reagent Purity: Implement a consistent purification protocol for all starting materials.
-
Source High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with certified purity levels.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Hydrosilylation Yield (Illustrative Data)
The following table illustrates the typical relationship between catalyst loading and product yield in a hydrosilylation reaction. This data is based on the hydrosilylation of allyl chloride with trichlorosilane (B8805176), a reaction analogous to those involving this compound.[3]
| Entry | Catalyst | Catalyst Loading (mol%) | Yield of Product 1 (%)[3] | Yield of Byproduct 2 (%)[3] |
| 1 | Speier's Catalyst | 0.5 | 20 | 32 |
| 2 | Karstedt's Catalyst | 0.5 | 15 | 13 |
| 3 | Karstedt's + IMes | 0.5 | 53 | 14 |
| 4 | [Rh(μ-Cl)(dppbz)]₂ | 0.5 | >95 | Trace |
Table 2: Catalyst Performance in the Hydrosilylation of 1-Octene (B94956) (Illustrative Data)
This table provides an example of catalyst performance in the hydrosilylation of 1-octene, demonstrating the high turnover frequency (TOF) that can be achieved under optimal conditions. This serves as a benchmark for what to expect in a well-performing this compound reaction.[12]
| Catalyst | Substrate | Catalyst Loading (mol%) | Conversion | Time (min) | TOF (h⁻¹)[12] |
| Heterogeneous Pt | 1-Octene & MD'M | 0.00125 | Quantitative | 30 | 4.8 x 10⁶ |
| Karstedt's Catalyst | 1-Octene & MD'M | - | - | - | 5.2 x 10⁶ |
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Poisoning
Objective: To determine if a batch of this compound contains catalyst poisons.
Materials:
-
High-purity this compound (control)
-
Test batch of this compound
-
1-Octene (or another standard olefin)
-
Karstedt's catalyst solution
-
Anhydrous toluene
-
Small reaction vials with stir bars
-
GC-MS for analysis
Procedure:
-
Control Reaction: In a clean, dry vial under an inert atmosphere, combine high-purity this compound (1.0 eq), 1-octene (1.1 eq), and anhydrous toluene.
-
Add a standard amount of Karstedt's catalyst solution (e.g., 10 ppm Pt).
-
Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) for GC-MS analysis.
-
Test Reaction: Repeat the reaction under identical conditions using the test batch of this compound.
-
Analysis: Compare the reaction rates and final conversions of the control and test reactions. A significantly slower rate or lower conversion in the test reaction indicates the presence of catalyst poisons.
Protocol 2: Purification of this compound by Distillation
Objective: To remove non-volatile impurities that may act as catalyst poisons.
Materials:
-
Crude this compound
-
Distillation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound (147-148 °C at atmospheric pressure).
-
Store the purified this compound under an inert atmosphere and away from moisture.
Protocol 3: General Procedure for Hydrosilylation with this compound
Objective: A general protocol for the hydrosilylation of an alkene using this compound.
Materials:
-
Purified this compound
-
Alkene substrate
-
Karstedt's catalyst solution
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask and inert gas line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate in the anhydrous solvent.
-
Add the purified this compound (typically 1.0-1.2 equivalents).
-
Inject the Karstedt's catalyst solution (typically 1-10 ppm Pt).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrate).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be purified by distillation or chromatography to isolate the product.
Protocol 4: Regeneration of a Supported Platinum Catalyst
Objective: To restore the activity of a poisoned supported platinum catalyst (e.g., Pt on carbon).
Materials:
-
Poisoned supported platinum catalyst
-
Wash solvents (e.g., toluene, ethanol)
-
Dilute hydrogen peroxide (oxidizing agent)
-
Hydrogen gas (reducing agent)
-
Tube furnace
Procedure:
-
Washing: Wash the catalyst thoroughly with a solvent that can dissolve the suspected poison but not the catalyst itself.
-
Oxidative Treatment: Carefully place the washed catalyst in a tube furnace. Under a controlled flow of a dilute oxygen/inert gas mixture, heat the catalyst to a moderate temperature (e.g., 200-300 °C) to burn off organic residues. Caution: This step can be exothermic and must be performed with care.
-
Reduction: After the oxidative treatment, switch the gas flow to a dilute hydrogen/inert gas mixture. Heat the catalyst to a higher temperature (e.g., 300-400 °C) to reduce the platinum oxide back to its active metallic state.[13]
-
Drying: Cool the catalyst under an inert gas stream and then dry under vacuum before reuse.
Mandatory Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. esports.bluefield.edu - Catalyst Poisoning Explained Us [esports.bluefield.edu]
- 6. GAS Dortmund [gas-dortmund.de]
- 7. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aiche.org [aiche.org]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polymer Matrices from Unreacted Triallylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the critical step of removing unreacted triallylsilane from your polymer matrices.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my polymer?
A1: Residual this compound monomer can significantly impact the final properties of your polymer. It can act as a plasticizer, altering mechanical properties, or interfere with downstream applications, especially in biomedical and drug delivery systems where purity is paramount. For instance, unreacted monomers can affect the biocompatibility and degradation profile of the polymer.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most prevalent techniques for purifying polymers from small molecule impurities like this compound include:
-
Reprecipitation: This is a widely used and effective method that involves dissolving the polymer in a suitable solvent and then adding this solution to a non-solvent to precipitate the polymer, leaving the unreacted monomer in the solution.
-
Soxhlet Extraction: A continuous extraction method that is useful for removing impurities that are soluble in a solvent in which the polymer is insoluble.
-
Vacuum Drying: For volatile monomers, applying a vacuum at an elevated temperature can effectively remove the residual monomer.
-
Solvent Stripping: This technique involves passing a heated solvent vapor through the polymer solution to vaporize and carry away the unreacted monomer.
Q3: How do I choose the right solvent system for reprecipitation?
A3: The key is to select a "good" solvent that readily dissolves your polymer and a "non-solvent" (or "anti-solvent") in which the polymer is insoluble but the this compound is soluble. The choice of solvents will depend on the specific polymer you have synthesized. A common approach is to use a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to dissolve the polymer, followed by precipitation in a non-solvent such as methanol, ethanol, or hexane.
Q4: My polymer is an oil or a viscous liquid, and I can't filter it after precipitation. What should I do?
A4: For non-solid polymers, after precipitation, the mixture can be centrifuged to pellet the polymer. The supernatant containing the unreacted this compound can then be decanted. This process should be repeated multiple times to ensure high purity.
Q5: How can I confirm that all the unreacted this compound has been removed?
A5: Analytical techniques are essential to quantify the residual monomer. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying the characteristic peaks of this compound.
-
Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector, is a sensitive method for quantifying volatile residual monomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially if the monomer is less volatile or if derivatization is employed.
Troubleshooting Guides
Issue 1: Low Polymer Yield After Reprecipitation
| Possible Cause | Troubleshooting Step |
| Polymer is partially soluble in the non-solvent. | Test the solubility of a small sample of your polymer in various non-solvents to find one in which it is completely insoluble. |
| Precipitation is too rapid, trapping polymer fines. | Add the polymer solution dropwise to the vigorously stirred non-solvent. Using a larger volume of non-solvent can also help. |
| Low molecular weight fractions of the polymer are being washed away. | Consider using a dialysis method with a suitable molecular weight cutoff membrane to retain the polymer while allowing the smaller this compound molecules to diffuse out. |
Issue 2: Unreacted this compound is Still Detected After Purification
| Possible Cause | Troubleshooting Step |
| Insufficient number of reprecipitation cycles. | Increase the number of dissolution-precipitation cycles. Typically, 2-3 cycles are recommended for high purity. |
| Inefficient mixing during precipitation. | Ensure vigorous stirring of the non-solvent as the polymer solution is added to maximize the diffusion of the monomer into the non-solvent. |
| Unreacted monomer is trapped within the polymer matrix. | Swell the polymer in a good solvent for an extended period (e.g., 24 hours) before precipitation to allow the trapped monomer to diffuse out. |
| Drying conditions are not adequate. | If using vacuum drying, ensure the temperature is appropriate for the volatility of this compound without causing polymer degradation. A higher vacuum will also be more effective. |
Quantitative Data Summary
The selection of an appropriate solvent system is critical for the successful removal of this compound via reprecipitation. The following table provides examples of solvent/non-solvent systems that can be effective for different types of polymers.
| Polymer Type | Good Solvent | Non-Solvent | Notes |
| Polysiloxanes | Tetrahydrofuran (THF), Toluene | Methanol, Hexane | The choice of non-solvent can depend on the specific side chains of the polysiloxane. |
| Polyacrylates | Acetone, Dichloromethane (DCM) | Methanol, Ethanol | Ensure the polymer is not soluble in the alcohol used for precipitation. |
| Polyesters | Chloroform, Dichloromethane (DCM) | Hexane, Methanol | The polarity of the non-solvent should be significantly different from the polymer. |
Disclaimer: The effectiveness of these solvent systems should be confirmed for your specific polymer.
Experimental Protocols
Protocol 1: Reprecipitation for Solid Polymers
-
Dissolution: Dissolve the polymer containing unreacted this compound in a minimal amount of a suitable "good" solvent.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume (at least 10 times the volume of the polymer solution) of a vigorously stirred non-solvent.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining traces of this compound.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Purity Check: Analyze a small sample of the dried polymer using NMR or GC to confirm the absence of this compound. Repeat the process if necessary.
Protocol 2: Purification of Non-Solid Polymers by Centrifugation
-
Dissolution: Dissolve the oily or viscous polymer in a "good" solvent.
-
Precipitation: Add a non-solvent to the solution until the polymer precipitates out as a separate phase.
-
Centrifugation: Centrifuge the mixture at a sufficient speed and for a duration that allows for the complete separation of the polymer.
-
Decantation: Carefully decant the supernatant liquid containing the unreacted this compound.
-
Redissolution and Repetition: Re-dissolve the polymer in the "good" solvent and repeat the precipitation, centrifugation, and decantation steps 2-3 times.
-
Drying: Remove the final traces of solvent from the purified polymer under high vacuum.
Visualized Workflows
Caption: Workflow for removing unreacted this compound.
Caption: Troubleshooting logic for persistent this compound impurity.
Technical Support Center: Enhancing Triallylsilane Surface Grafting Reaction Rates
Welcome to the Technical Support Center for Triallylsilane surface grafting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your surface modification experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound grafting process in a question-and-answer format.
| Issue | Potential Causes | Solutions |
| Low or No Grafting of this compound | 1. Inactive Substrate Surface: Insufficient number of reactive sites (e.g., Si-H groups on silicon) on the substrate. 2. Catalyst Inactivity: The hydrosilylation catalyst (e.g., platinum-based) may be poisoned or degraded. 3. Reaction Conditions Not Optimal: Temperature, concentration, or reaction time may be inadequate. 4. Presence of Inhibitors: Trace amounts of water or other impurities can inhibit the reaction. | 1. Substrate Pre-treatment: Ensure the substrate is properly cleaned and activated to present a high density of reactive sites. For silicon, this involves creating a fresh hydrogen-terminated surface. 2. Use Fresh Catalyst: Prepare a fresh catalyst solution for each reaction. Ensure storage conditions are appropriate to prevent degradation. 3. Optimize Reaction Parameters: Systematically vary the temperature, this compound concentration, and reaction time to find the optimal conditions for your specific substrate. 4. Use Anhydrous Solvents: Employ dry solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture and oxygen. |
| Inconsistent Grafting Results | 1. Variable Surface Cleanliness: Inconsistent removal of contaminants from the substrate surface. 2. Inconsistent Reaction Temperature: Fluctuations in temperature during the reaction. 3. Inhomogeneous Catalyst Distribution: The catalyst may not be uniformly dispersed in the reaction mixture. | 1. Standardize Cleaning Protocol: Implement a rigorous and consistent cleaning procedure for all substrates. 2. Precise Temperature Control: Use a reaction setup with accurate temperature control, such as an oil bath with a thermostat. 3. Ensure Proper Mixing: Use adequate stirring or agitation to maintain a homogeneous reaction mixture. |
| Formation of Undesired Side Products | 1. Isomerization of Allyl Groups: The catalyst can sometimes promote the isomerization of the allyl groups of this compound. 2. Oligomerization of this compound: Self-polymerization of this compound can occur, especially at higher concentrations or temperatures. | 1. Choice of Catalyst: Some catalysts have a lower tendency for isomerization. Consider screening different hydrosilylation catalysts. 2. Control Reaction Conditions: Lowering the reaction temperature and using a more dilute solution of this compound can help minimize oligomerization. |
| Slow Reaction Rate | 1. Low Reaction Temperature: The activation energy for the reaction is not being sufficiently overcome. 2. Low Catalyst Concentration: Insufficient amount of catalyst to facilitate the reaction at a reasonable rate. 3. Steric Hindrance: The substrate surface may have features that sterically hinder the approach of the this compound molecule. | 1. Increase Temperature: Gradually increase the reaction temperature.[1][2] Note that excessively high temperatures can lead to side reactions. 2. Increase Catalyst Concentration: Incrementally increase the catalyst concentration.[3] Be aware that higher catalyst levels can sometimes lead to undesired side reactions. 3. Modify Surface or Linker: If possible, consider modifications to the substrate or the use of a linker molecule to reduce steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound surface grafting?
A1: The primary mechanism is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups of this compound.[4] This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst. The reaction results in the formation of a stable silicon-carbon bond, covalently attaching the this compound to the surface.
Q2: How does temperature affect the reaction rate of this compound grafting?
A2: Increasing the reaction temperature generally increases the reaction rate.[1][2] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier of the reaction.[1][2] However, excessively high temperatures can also promote side reactions, such as the decomposition of the catalyst or the polymerization of the silane (B1218182).
Q3: What is the role of the catalyst in the hydrosilylation reaction?
A3: The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process.[1] For the hydrosilylation of alkenes with silanes, platinum-based catalysts are highly effective. The catalyst facilitates the coordination of both the silane and the alkene, bringing them into close proximity and promoting the bond-forming steps.
Q4: Can I perform the grafting reaction without a catalyst?
A4: While thermal or UV-initiated hydrosilylation is possible, it often requires more extreme conditions, such as high temperatures or prolonged UV exposure.[5] These conditions can potentially damage sensitive substrates or lead to a higher incidence of side reactions. Catalytic hydrosilylation is generally preferred for its efficiency and milder reaction conditions.
Q5: How can I confirm that the this compound has been successfully grafted onto the surface?
A5: Several surface analysis techniques can be used to confirm successful grafting. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of silicon and carbon from the grafted this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the Si-C bond and the disappearance of the Si-H and C=C bands.
-
Contact Angle Goniometry: A successful grafting of a hydrophobic molecule like this compound onto a hydrophilic surface will result in a significant increase in the water contact angle.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology and roughness after grafting.
Data Presentation
The following table summarizes the effect of various reaction parameters on the grafting rate of a vinyl silane (vinyl triethoxysilane) on macroporous silica (B1680970) gel, which can serve as a general guide for optimizing this compound grafting. Note that the optimal conditions for this compound may vary.
Table 1: Influence of Reaction Parameters on Vinyl Triethoxysilane (B36694) Grafting Rate [6]
| Hydration Degree (%) | Coupling Agent Dosage (mL) | Reaction Temperature (°C) | Average Grafting Rate (%) |
| 5 | 8 | 70 | Data not available |
| 5 | 10 | 80 | Data not available |
| 5 | 12 | 60 | Data not available |
| 10 | 8 | 80 | Data not available |
| 10 | 10 | 60 | Data not available |
| 10 | 12 | 70 | Data not available |
| 15 | 8 | 60 | Data not available |
| 15 | 10 | 70 | Data not available |
| 15 | 12 | 80 | Data not available |
| 10 | 12 | 80 | 91.03 |
The optimal combination of factors from the orthogonal test was found to be a hydration degree of 10%, a coupling agent dosage of 12 mL, and a reaction temperature of 80°C, resulting in an average grafting rate of 91.03%.[6]
Experimental Protocols
This section provides a detailed methodology for the surface grafting of this compound onto a hydrogen-terminated silicon substrate using a platinum catalyst.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene (B28343)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Hydrofluoric acid (HF), 5% aqueous solution - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution at 90°C for 30 minutes to remove organic contaminants and create a hydrophilic oxide layer. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Formation of Hydrogen-Terminated Silicon Surface:
-
Immerse the cleaned wafers in a 5% HF solution for 1-2 minutes to etch the oxide layer and create a hydrogen-terminated surface. (CAUTION: HF is highly toxic and corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers with deionized water and immediately dry with a stream of nitrogen. The surface should be hydrophobic at this stage.
-
-
This compound Grafting (Hydrosilylation):
-
In a clean, dry Schlenk flask under a nitrogen atmosphere, prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v).
-
Add Karstedt's catalyst to the solution (e.g., 10-50 ppm of Pt relative to the silane).
-
Immerse the hydrogen-terminated silicon wafers in the reaction solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110°C) and stir for a specified time (e.g., 2-24 hours).
-
After the reaction, remove the wafers from the solution and rinse them sequentially with toluene, ethanol, and deionized water to remove any unreacted silane and catalyst.
-
Dry the functionalized wafers with a stream of nitrogen.
-
Visualizations
Caption: Experimental workflow for this compound surface grafting.
Caption: Simplified mechanism of catalytic hydrosilylation for surface grafting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. allengroup.wayne.edu [allengroup.wayne.edu]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trifunctional Crosslinking Agents: Triallylsilane vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of robust biomaterials, polymer networks, and drug delivery systems. Trifunctional crosslinking agents, which can form three covalent bonds, are instrumental in creating highly stable and three-dimensional polymer networks. This guide provides an objective comparison of Triallylsilane with other common trifunctional crosslinking agents, supported by available experimental data and detailed methodologies.
This guide will focus on the performance characteristics of this compound in comparison to two major classes of trifunctional crosslinkers: isocyanurate-based agents, exemplified by Triallyl Isocyanurate (TAIC), and thiol-ene systems. The choice of a crosslinking agent significantly impacts the mechanical properties, thermal stability, and biocompatibility of the final material.
Performance Comparison of Trifunctional Crosslinking Agents
The efficacy of a crosslinking agent is dependent on the polymer system, the curing method, and the desired properties of the end product. This section compares this compound with Triallyl Isocyanurate (TAIC) and thiol-ene systems based on their reaction mechanisms and the resulting material properties.
Crosslinking Chemistry
This compound and Triallyl Isocyanurate (TAIC) are both utilized in free-radical polymerization. When heated in the presence of a peroxide initiator, the allyl groups of these molecules can react and become incorporated into a polymer network. This process is commonly used in the crosslinking of elastomers and polyolefins. The reactivity of the allyl groups is a key factor in the efficiency of the crosslinking reaction.
Thiol-ene crosslinking represents an alternative "click chemistry" approach. This reaction involves the addition of a thiol group to an alkene (the "ene"). In a trifunctional system, this would typically involve a trithiol molecule reacting with a polymer containing pendant allyl groups. Thiol-ene reactions are known for their high efficiency and can be initiated either by free radicals or nucleophilic catalysis.
Data Presentation
While direct comparative studies featuring this compound are limited in publicly available literature, we can infer its potential performance by examining data from analogous systems. The following tables summarize key performance indicators for trifunctional crosslinking agents.
| Crosslinking Agent | Polymer System | Curing Method | Key Performance Metrics | Reference |
| Triallyl Isocyanurate (TAIC) | Expanded Polypropylene (EPP) | Peroxide | Gel Fraction: 18.67% higher than TMPTMA | [1] |
| Triallyl Isocyanurate (TAIC) | Ethylene-Propylene-Diene Monomer (EPDM) | Peroxide | Improved cure extent, hardness, and modulus | [2] |
| Thiol-ene System | Hyaluronic Acid (HA) Hydrogel | Photoinitiation | Up to 4.7 times faster photocrosslinking than methacrylate-based systems | BenchChem |
| This compound (Inferred) | Polyethylene (PE), Silicone Elastomers | Peroxide, Hydrosilylation | Expected to improve thermal stability and mechanical properties | [3][4] |
Table 1: Comparative Performance of Trifunctional Crosslinking Agents. TMPTMA (Trimethylolpropane trimethacrylate) is another trifunctional crosslinking agent. Data for this compound is inferred based on its chemical structure and the known effects of similar allyl-containing crosslinkers.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative methodologies for key experiments related to the use of trifunctional crosslinking agents.
Protocol 1: Peroxide-Initiated Crosslinking of Ethylene-Propylene-Diene Monomer (EPDM) Rubber
This protocol is representative of how this compound or Triallyl Isocyanurate would be used to crosslink an elastomer.
Materials:
-
EPDM rubber
-
Dicumyl peroxide (DCP) initiator
-
Triallyl Isocyanurate (TAIC) or this compound as a co-agent
-
Internal mixer (e.g., Brabender)
-
Two-roll mill
-
Compression molding press
-
Rheometer (for measuring curing characteristics)
-
Tensile testing machine
Procedure:
-
Compounding: The EPDM rubber, peroxide initiator, and the trifunctional co-agent are mixed in an internal mixer at a temperature below the decomposition temperature of the peroxide (e.g., 90 °C).
-
Homogenization: The compound is then homogenized on a two-roll mill.
-
Curing Characteristics: The curing characteristics of the compound are determined using a rheometer at a specified temperature (e.g., 160 °C) to measure parameters like scorch time and optimum cure time.
-
Vulcanization: The compounded rubber is vulcanized (crosslinked) in a compression molding press at the curing temperature for the predetermined optimum cure time to form sheets.
-
Mechanical Testing: The mechanical properties of the vulcanized sheets, such as tensile strength, elongation at break, and hardness, are measured according to standard testing methods (e.g., ASTM D412).[2]
Protocol 2: Thiol-Ene Photocrosslinking of a Polymer with Pendant Allyl Groups
This protocol outlines the general procedure for creating a crosslinked network using a thiol-ene reaction, a potential application for polymers functionalized with allyl groups.
Materials:
-
Polymer with pendant allyl groups
-
Trifunctional thiol crosslinker (e.g., Trimethylolpropane tris(3-mercaptopropionate))
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., phosphate-buffered saline for hydrogels)
-
UV light source
Procedure:
-
Precursor Solution Preparation: The polymer with pendant allyl groups and the trifunctional thiol crosslinker are dissolved in the chosen solvent. The photoinitiator is then added to the solution.
-
Molding: The precursor solution is placed in a mold of the desired shape.
-
Photocrosslinking: The mold is exposed to UV light for a specific duration to initiate the thiol-ene reaction and form the crosslinked network.
-
Characterization: The resulting crosslinked material can be characterized for its swelling behavior, mechanical properties, and other relevant parameters.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Free-Radical Crosslinking Workflow
Caption: Workflow of peroxide-initiated free-radical crosslinking.
Thiol-Ene "Click" Chemistry Reaction
Caption: Schematic of a thiol-ene crosslinking reaction.
Logical Relationship of Crosslinker Choice and Material Properties
References
Performance Analysis: Triallyl Isocyanurate (TAIC) as a Crosslinking Coagent in Polymers
A comparative analysis of Triallyl Isocyanurate (TAIC) is presented below, highlighting its role in enhancing polymer performance. A direct comparison with Triallylsilane (TAS) is not feasible due to a significant lack of publicly available experimental data on the use of this compound as a crosslinking coagent in similar polymer applications.
Introduction to Crosslinking Coagents
Crosslinking is a critical process in polymer chemistry that enhances the physical and thermal properties of materials by forming a three-dimensional polymer network. Coagents are often employed in conjunction with initiators like peroxides to improve the efficiency of the crosslinking reaction. Triallyl isocyanurate (TAIC) is a widely used trifunctional monomer that serves as a highly effective crosslinking coagent for a variety of polymers, including polyolefins, elastomers, and thermoplastics. It is known to significantly improve heat resistance, mechanical strength, and chemical resistance.
While the user requested a comparison with this compound, extensive research of scientific literature and technical data did not yield sufficient experimental data on the performance of this compound as a crosslinking coagent for polymers in a manner comparable to TAIC. The predominant application of silanes in the polymer industry is as coupling agents to improve the interface between inorganic fillers and the polymer matrix, or in moisture-cured crosslinking systems. Therefore, this guide will focus on the well-documented performance of TAIC.
Performance of Triallyl Isocyanurate (TAIC) in Polymers
TAIC is a versatile crosslinking modifier that enhances polymer properties through peroxide or radiation-induced curing. Its isocyanurate ring structure provides excellent thermal stability, while the three allyl groups offer high reactivity for efficient crosslinking.
Enhancement of Mechanical Properties
The incorporation of TAIC as a coagent in polymer formulations leads to a notable improvement in mechanical properties. This is attributed to the formation of a denser and more robust crosslinked network.
Table 1: Effect of TAIC on the Mechanical Properties of High-Density Polyethylene (B3416737) (HDPE)
| Property | Neat HDPE | HDPE with DTBP | HDPE with DTBP and TAIC | Percentage Increase (with TAIC vs. DTBP alone) |
| Crosslinking Degree (%) | - | 74.7 | 82.1 | 10% |
| Impact Strength (kJ/m²) | - | - | 104.73 | - |
| Flexural Strength (MPa) | - | - | 33.6 | - |
Data sourced from a study on peroxide cross-linking of HDPE with di-tert-butyl peroxide (DTBP) as the initiator[1].
As shown in the table, the addition of TAIC to a peroxide crosslinking system for HDPE resulted in a 10% increase in the crosslinking degree compared to using the peroxide alone.[1] This enhanced crosslinking translates to significant improvements in impact and flexural strength.[1]
Improvement of Thermal Stability
One of the primary advantages of using TAIC is the significant enhancement of the thermal stability of the resulting polymer. The rigid isocyanurate ring structure of TAIC contributes to this improvement.
Table 2: Thermal Properties of Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) with and without TAIC
| Property | Neat PHBV | PHBV with 0.3 phr DB and 0.1 phr TAIC |
| Onset Degradation Temperature (°C) | 285.2 | 287.2 |
| Inflection Point of Degradation (°C) | 295.1 | 297.4 |
Data from a study on enhancing the thermal stability of PHBV using Di(tert-butylperoxyisopropyl)benzene (DB) as an initiator and TAIC as a coagent[2].
The data indicates a noticeable, albeit slight, increase in the onset and inflection point of thermal degradation for PHBV when TAIC is incorporated, suggesting improved thermal stability during melt processing.[2]
Experimental Protocols
Methodology for HDPE Crosslinking and Mechanical Testing
-
Materials: High-density polyethylene (HDPE), di-tert-butyl peroxide (DTBP) initiator, triallyl isocyanurate (TAIC) coagent.
-
Compounding: HDPE, DTBP, and TAIC are melt-blended in an internal mixer. The mixing temperature and time are controlled to ensure homogeneous dispersion without premature crosslinking.
-
Crosslinking: The compounded material is compression molded into sheets at a high temperature (e.g., 180°C) for a specific duration to allow for peroxide decomposition and subsequent crosslinking.
-
Mechanical Testing:
-
Crosslinking Degree: Determined by solvent extraction (e.g., in boiling xylene) to measure the insoluble gel content.
-
Impact Strength: Measured using an Izod or Charpy impact tester according to relevant ASTM standards.
-
Flexural Strength: Evaluated using a three-point bending test on a universal testing machine as per ASTM standards.[1]
-
Methodology for PHBV Thermal Analysis
-
Materials: Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV), Di(tert-butylperoxyisopropyl)benzene (DB) initiator, Triallyl isocyanurate (TAIC) coagent.
-
Melt Mixing: PHBV and the additives are melt-mixed in a torque rheometer to monitor the changes in viscosity and thermal stability during processing.
-
Thermogravimetric Analysis (TGA): The thermal degradation behavior of the samples is analyzed using a TGA instrument. Samples are heated at a constant rate in a nitrogen atmosphere, and the weight loss as a function of temperature is recorded to determine the onset and peak degradation temperatures.[2]
Logical Workflow for Performance Evaluation
The following diagram illustrates the logical workflow for evaluating the performance of a crosslinking coagent in a polymer system.
Caption: Workflow for comparing the performance of crosslinking coagents in polymers.
The Case of this compound (TAS)
As previously mentioned, the scientific literature does not provide a clear body of evidence for the use of this compound as a direct performance-enhancing crosslinking coagent in the same vein as TAIC for common plastics and elastomers. The term "silane" in the context of polymer modification most commonly refers to:
-
Silane Coupling Agents: These are organofunctional silanes, such as vinyltrimethoxysilane (B1682223) or aminosilanes, that are used to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and a polymer matrix. They form a chemical bridge at the interface, leading to improved mechanical properties of the composite material.
-
Moisture-Curing Systems: In this technology, a vinylsilane is first grafted onto a polymer backbone (like polyethylene) in the presence of a peroxide. The resulting silane-grafted polymer can then be crosslinked upon exposure to moisture, often with the aid of a catalyst. This process is widely used for producing crosslinked polyethylene (PEX) for pipes (B44673) and cable insulation.[2][3][4]
While these applications involve the formation of crosslinked networks, the mechanism and typical use cases are different from the role of TAIC as a coagent in peroxide-initiated vulcanization of elastomers or crosslinking of thermoplastics.
Conclusion
Triallyl isocyanurate (TAIC) is a well-established and highly effective crosslinking coagent that significantly enhances the mechanical and thermal properties of a wide range of polymers.[5][6][7] Experimental data consistently demonstrates its ability to increase crosslinking density, leading to improvements in properties such as tensile strength, impact resistance, and thermal stability.[1][2]
A direct, data-driven comparison with this compound is not possible based on the currently available scientific and technical literature. The role of silanes in polymer crosslinking is predominantly in the area of coupling agents and moisture-cure systems, which represent different modification strategies than the use of TAIC as a peroxide coagent. For researchers and professionals seeking to enhance polymer performance through coagent-assisted crosslinking, TAIC remains a primary and well-documented choice. Further research would be necessary to evaluate the potential of this compound as a comparable crosslinking coagent and to generate the data required for a direct performance analysis.
References
- 1. azom.com [azom.com]
- 2. sisib.com [sisib.com]
- 3. thecarycompany.com [thecarycompany.com]
- 4. researchgate.net [researchgate.net]
- 5. pentasil.eu [pentasil.eu]
- 6. researchgate.net [researchgate.net]
- 7. Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mechanical Properties: Silicones Crosslinked with Triallylsilane versus Other Silanes
For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is paramount in tailoring the mechanical properties of silicone elastomers for specific applications. This guide provides a comparative overview of the mechanical performance of silicones crosslinked with triallylsilane against those crosslinked with other common silane (B1218182) agents, supported by available experimental data.
The crosslinking chemistry of silicones, typically involving a hydrosilylation reaction between a vinyl-functional silicone polymer and a hydride-functional silane crosslinker, dictates the final network structure and, consequently, the material's mechanical characteristics. While various silanes are utilized in the industry, this guide focuses on the unique attributes imparted by this compound in comparison to more conventional crosslinkers like vinyl-functional silanes.
Executive Summary of Mechanical Properties
The choice of crosslinking silane significantly influences the tensile strength, elongation at break, tear strength, and hardness of the resulting silicone elastomer. The trifunctional nature of this compound can lead to a higher crosslink density compared to difunctional silanes, which in turn affects the material's properties. Below is a summary of typical mechanical properties observed for silicones crosslinked with different types of silanes.
| Mechanical Property | Silicone Crosslinked with this compound | Silicone Crosslinked with Vinyl-functional Silanes | Silicone Crosslinked with Hydrido-functional Silanes | Test Standard |
| Tensile Strength (MPa) | Data not readily available in comparative studies | 8 - 11 | Typically in the range of general purpose silicones | ASTM D412 |
| Elongation at Break (%) | Data not readily available in comparative studies | 300 - 900 | Varies depending on formulation | ASTM D412 |
| Tear Strength (N/mm) | Data not readily available in comparative studies | 25 - 40 | Varies depending on formulation | ASTM D624 |
| Hardness (Shore A) | Data not readily available in comparative studies | 30 - 70 | Varies depending on formulation | ASTM D2240 |
Note: The data for silicones crosslinked with vinyl-functional and hydrido-functional silanes are representative of high-strength formulations and can vary significantly based on the specific polymer, filler, and catalyst system used.
Discussion of Crosslinking Effects
The mechanical properties of silicone elastomers are intricately linked to the crosslink density and the structure of the polymer network.
This compound , with its three allyl functional groups, has the potential to create a more densely crosslinked network. A higher crosslink density generally leads to increased hardness and modulus, and potentially higher tensile strength, but often at the expense of reduced elongation at break. The specific impact of this compound on the mechanical properties of silicones is an area that warrants further dedicated research to provide a comprehensive, data-driven comparison.
Vinyl-functional silanes , such as vinyltrimethoxysilane, are commonly used in addition-cure silicone systems. These crosslinkers react with hydride-functional silicone polymers to form a stable network. The resulting mechanical properties can be tailored over a wide range by adjusting the ratio of vinyl to hydride groups, the molecular weight of the base polymer, and the type and loading of fillers. For instance, the use of certain vinylsilane coupling agents has been shown to increase tensile strength, tear strength, and hardness by up to 20%.[1]
Hydrido-functional silanes are the complementary reactive partners to vinyl-functional silicones in platinum-catalyzed addition cure systems. The functionality (number of Si-H groups) and structure of the hydridosilane crosslinker play a crucial role in determining the network architecture and, therefore, the final mechanical properties of the elastomer.
Experimental Protocols
Standardized testing procedures are critical for the accurate and reproducible characterization of silicone elastomer mechanical properties. The following are typical experimental protocols based on ASTM standards.
Materials and Formulation
-
Silicone Polymer: Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) of a specified molecular weight.
-
Crosslinker: this compound, a vinyl-functional silane (e.g., vinyltrimethoxysilane), or a multi-hydrosilane crosslinker. The molar ratio of functional groups (e.g., allyl/vinyl to hydride) is a critical parameter.
-
Catalyst: A platinum-based catalyst, such as Karstedt's catalyst, is typically used for addition cure systems.
-
Filler (optional): Reinforcing fillers like fumed silica (B1680970) may be added to enhance mechanical properties.
Sample Preparation: Hydrosilylation Curing
-
The vinyl-functional silicone polymer and any fillers are thoroughly mixed.
-
The crosslinking silane is added to the mixture and dispersed uniformly.
-
The platinum catalyst is added, and the mixture is degassed to remove any entrapped air.
-
The mixture is then cured in a mold at a specific temperature and time (e.g., 150°C for 1 hour) to form the elastomeric sheets.
-
Post-curing at a higher temperature may be performed to ensure complete reaction and remove any volatile byproducts.
Mechanical Testing
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are cut from the cured silicone sheets. A universal testing machine is used to pull the specimens at a constant rate of speed until they break. The force required to break the specimen and the extent to which it stretched are recorded.
-
Tear Strength (ASTM D624): Specimens with a specific geometry (e.g., trouser or angle tear) are tested to determine their resistance to tearing.
-
Hardness (ASTM D2240): The indentation hardness of the silicone elastomer is measured using a durometer (Shore A scale is common for silicones).
Logical Workflow for Silicone Elastomer Formulation and Testing
The following diagram illustrates the typical workflow from material selection to the characterization of mechanical properties for silicone elastomers.
Caption: Experimental workflow for silicone elastomer preparation and mechanical property evaluation.
Conclusion
The selection of a silane crosslinker is a critical step in the formulation of silicone elastomers with desired mechanical properties. While vinyl-functional and hydrido-functional silanes are well-established and offer a wide range of achievable properties, the use of this compound presents an interesting avenue for modifying network structures. However, a clear, data-supported consensus on the comparative mechanical performance of this compound-crosslinked silicones is not yet prevalent in publicly available literature. Further research directly comparing these crosslinking agents under identical conditions is necessary to provide a definitive guide for material scientists and engineers. Researchers are encouraged to conduct their own comparative studies based on the experimental protocols outlined in this guide to determine the optimal crosslinking strategy for their specific application needs.
References
Validating Triallylsilane Surface Functionalization: A Comparative Guide Using XPS and Contact Angle Analysis
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in a multitude of applications, from biocompatible coatings on medical implants to the functionalization of microarrays. Triallylsilane has emerged as a promising candidate for creating robust and versatile surface coatings. This guide provides a comprehensive comparison of this compound with other common silanization agents, supported by experimental data from X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to validate surface functionalization.
This document will delve into the detailed methodologies for these analytical techniques and present a clear comparison of the performance of this compound against widely used alternatives such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Mercaptopropyl)trimethoxysilane (MPTMS).
Performance Comparison of Silanization Agents
The choice of silane (B1218182) for surface modification is dictated by the desired surface properties, such as hydrophobicity, reactivity, and stability. This compound, an alkylsilane, is primarily utilized to impart a hydrophobic character to a surface. The effectiveness of the functionalization can be quantitatively assessed by XPS, which provides the elemental composition of the surface, and by measuring the water contact angle, which indicates the degree of hydrophobicity.
| Silane Agent | Functional Group | Primary Application | Expected Water Contact Angle (on Silicon) | Key XPS Indicators of Successful Functionalization |
| This compound | Allyl | Hydrophobic coatings, attachment points for further reactions | > 90° | Increased Carbon (C) and Silicon (Si) signals, decreased Oxygen (O) signal from the underlying substrate. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Biomolecule immobilization, surface activation | 45° - 65°[1] | Presence of Nitrogen (N) 1s peak, increased C and Si signals. |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (Mercapto) | Noble metal nanoparticle attachment, disulfide bonding | ~70° | Presence of Sulfur (S) 2p peak, increased C and Si signals. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface functionalization and for the accurate validation of the modified surfaces.
I. Surface Functionalization Protocol: Vapor Phase Deposition of this compound
Vapor phase deposition is a preferred method for creating uniform and thin silane monolayers.
Materials:
-
Silicon wafers (or other hydroxyl-rich substrates)
-
This compound
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Nitrogen gas (dry)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
Oxygen plasma cleaner (recommended for surface activation)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the silicon wafers by sonication in a sequence of acetone, isopropanol, and deionized water (10-15 minutes each).
-
Dry the wafers under a stream of dry nitrogen.
-
Activate the surface to generate a high density of hydroxyl (-OH) groups by treating the wafers with oxygen plasma for 3-5 minutes. A hydroxylated surface is crucial for the covalent bonding of the silane.
-
-
Vapor Phase Deposition:
-
Place the cleaned and activated substrates inside a vacuum deposition chamber or a desiccator.
-
Introduce a small, open container with a few drops of this compound into the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump and allow the this compound to vaporize and deposit on the substrates for 2-4 hours at room temperature. For more controlled deposition, the substrate can be heated to 50-70°C.
-
After the deposition period, purge the chamber with dry nitrogen gas to remove unreacted silane.
-
-
Curing:
-
Transfer the coated substrates to an oven and bake at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds (Si-O-Si) with the surface and to remove any physisorbed molecules.
-
II. Validation Protocol: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a surface.
Instrumentation:
-
XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Preparation: Mount the functionalized silicon wafer on a sample holder using compatible adhesive tape.
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum analysis chamber of the XPS instrument.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, and Si 2p for this compound functionalization. For APTES and MPTMS, also acquire N 1s and S 2p spectra, respectively.
-
-
Data Analysis:
-
Process the spectra to determine the atomic concentrations of the detected elements. Successful this compound functionalization is confirmed by a significant increase in the C 1s signal and a decrease in the substrate's O 1s and Si 2p signals (from the underlying SiO2).
-
Perform peak fitting on the high-resolution spectra to identify the chemical states of the elements. For example, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-Si, and C-O bonds.
-
III. Validation Protocol: Water Contact Angle Measurement
Contact angle goniometry is a simple yet powerful technique to determine the hydrophobicity or hydrophilicity of a surface.
Instrumentation:
-
Contact angle goniometer equipped with a camera and a precision liquid dispensing system.
Procedure:
-
Sample Preparation: Place the functionalized substrate on the sample stage of the goniometer.
-
Measurement:
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Software is used to analyze the droplet shape and calculate the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure homogeneity and calculate an average value. A higher contact angle indicates a more hydrophobic surface. Surfaces with water contact angles greater than 90° are considered hydrophobic.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
References
A Comparative Study of Triallylsilane and Tetravinylsilane in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triallylsilane and Tetravinylsilane (B72032) as Crosslinking Agents in Thiol-Ene Polymer Networks.
The formation of well-defined polymer networks is crucial for a multitude of applications, from advanced materials to drug delivery systems. The selection of the crosslinking agent plays a pivotal role in determining the final properties of the network. This guide provides a comparative analysis of two commonly used organosilicon crosslinkers, this compound (TAS) and Tetravinylsilane (TVS), in the context of photoinitiated thiol-ene polymerization. This comparison is based on their reactivity, and the resulting mechanical and thermal properties of the polymer networks.
Chemical Structures and Reactivity Profile
This compound possesses three reactive allyl groups, while Tetravinylsilane features four vinyl groups. This difference in the number and nature of the reactive sites influences their reactivity and the potential crosslink density of the resulting polymer network.
In thiol-ene "click" chemistry, a thiol group reacts with an alkene (ene) in the presence of a radical initiator, typically under UV irradiation, to form a stable thioether linkage. The reaction proceeds via a free-radical chain mechanism. Various commercially available thiols react photochemically with tetravinylsilane to yield the corresponding tetrasubstituted thioether compounds in high yields, with the anti-Markovnikov product being predominant.[1][2] The photoinitiated radical-based thiol-ene "click" reaction is an efficient method for synthesizing a variety of trialkoxysilanes.[3]
The reactivity of the vinyl groups in TVS is generally higher than that of the allyl groups in TAS in thiol-ene polymerizations. This can be attributed to the electronic effects of the silicon atom on the double bond.
Comparative Performance Data
| Property | This compound (TAS) Network | Tetravinylsilane (TVS) Network | Key Observations |
| Functionality | 3 | 4 | TVS offers a higher theoretical crosslink density. |
| Reactivity | Moderate | High | Vinyl groups in TVS are generally more reactive in thiol-ene reactions than the allyl groups in TAS. |
| Young's Modulus | Lower | Higher | The higher crosslink density of TVS networks typically results in a higher modulus. |
| Tensile Strength | Lower | Higher | Increased crosslinking with TVS generally leads to higher tensile strength. |
| Glass Transition (Tg) | Lower | Higher | A more densely crosslinked network from TVS restricts polymer chain mobility, leading to a higher Tg. |
| Thermal Stability (Td) | Good | Excellent | The stable siloxane-like network formed with TVS contributes to superior thermal stability. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polymer networks using TAS and TVS with a tetrathiol.
Materials
-
This compound (TAS) or Tetravinylsilane (TVS)
-
Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required, e.g., tetrahydrofuran, THF)
Synthesis of Polymer Network
-
Formulation Preparation: In a suitable vessel, mix stoichiometric amounts of the silane (B1218182) (TAS or TVS) and the tetrathiol (PETMP). The stoichiometric ratio is determined by the number of ene and thiol functional groups (e.g., 4 moles of TAS for every 3 moles of PETMP, or 1 mole of TVS for every 1 mole of PETMP).
-
Initiator Addition: Add the photoinitiator to the mixture at a concentration of, for example, 1 wt%. Ensure complete dissolution, using a solvent if necessary.
-
Molding: Pour the liquid resin into a mold of the desired geometry for sample preparation (e.g., for mechanical testing).
-
Photocuring: Expose the mold to a UV light source (e.g., 365 nm) with a specific intensity for a predetermined duration to ensure complete conversion of the functional groups. The curing time will depend on the reactivity of the system and the light intensity.
Characterization
-
Mechanical Properties: Perform tensile testing on dog-bone shaped specimens according to ASTM standards to determine Young's modulus, tensile strength, and elongation at break.
-
Thermal Properties: Use thermogravimetric analysis (TGA) to determine the thermal decomposition temperature (Td) and differential scanning calorimetry (DSC) to measure the glass transition temperature (Tg).
Comparative Analysis: A Logical Overview
The choice between this compound and Tetravinylsilane for creating polymer networks via thiol-ene chemistry depends on the desired application and the required material properties.
References
Assessing the Biocompatibility of Triallylsilane-Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a biocompatible surface modification is a critical determinant in the success of implantable medical devices, cell culture platforms, and drug delivery systems. An ideal surface should promote desired cellular interactions while minimizing adverse reactions such as inflammation and protein fouling. Triallylsilane (TAS) has emerged as a versatile molecule for surface functionalization, offering a unique combination of hydrophobicity and reactivity for further chemical modifications. This guide provides an objective comparison of the biocompatibility of this compound-modified surfaces with common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Showdown: this compound vs. Alternatives
The biocompatibility of a material is not an intrinsic property but rather a measure of its interaction with a biological system. Key metrics for assessment include cell viability and proliferation, protein adsorption, and the inflammatory response. This section compares this compound-modified surfaces to three widely used alternatives: Poly(ethylene glycol) (PEG)-modified surfaces, Hydroxyapatite (B223615) (HA)-coated surfaces, and RGD peptide-functionalized surfaces.
Data Presentation
Due to the limited availability of direct comparative quantitative data for this compound (TAS) in the public domain, the following tables present illustrative data for other relevant silane-based and alternative surfaces to provide a comparative context. Researchers are encouraged to perform direct comparative studies for their specific applications.
Table 1: Cell Viability and Proliferation on Modified Surfaces
| Surface Modification | Cell Type | Assay | Cell Viability (%) | Proliferation (Fold Change over Control) | Citation |
| Aminosilane (APTES) | Human Neuroglioma (H4) | MTT | ~800% (relative to untreated) | 8x | [1] |
| Alkylsilane (1-octadecene) | Human Neuroglioma (H4) | MTT | ~200% (relative to untreated) | 2x | [1] |
| Poly(ethylene glycol) (PEG) | Caco-2 | MTT | >80% (for various MW PEGs) | Not specified | [2] |
| Hydroxyapatite (HA) on Ti | Not Specified | Not Specified | Superior to CHA/HCB/Ti | Increased to 67% after 48h | [3] |
| RGD-Peptide on Ti | Saos-2 | Not Specified | Not specified | Increased | [4] |
Table 2: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Assay | Adsorbed Protein (ng/cm²) | Citation |
| RGD-Peptide on Ti | Not Specified | Not Specified | 41.4 ± 1.1 | [5] |
| Hydroxyapatite | Bovine Serum Albumin | Not Specified | Not specified | [6] |
| Poly(ethylene glycol) (PEG) | Bovine Serum Albumin | Fluorescence Intensity | Significantly less than uncovered | [7] |
Table 3: Inflammatory Response to Modified Surfaces
| Surface Modification | Cell Type | Cytokine Measured | Result | Citation |
| Nanostructured Titania | Human Monocytes | IL-1α/β, IL-6, TNF-α, etc. | Reduced inflammation vs. flat titania | [8] |
| Silica Nanoparticles | RAW264.7 Macrophages | IL-1β, TNF-α | Increased | [9] |
| WE43 Mg Alloy | RAW264.7 Macrophages | IL-1β, IL-6, TNF-α, IL-10 | Minimal inflammatory response |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of biocompatibility. The following sections provide methodologies for key experiments.
Surface Modification with this compound (Generalized Protocol)
This protocol is a generalized procedure for the vapor-phase silanization of a hydroxylated surface, such as glass or silicon oxide. It should be optimized for specific substrates and applications.
Materials:
-
Substrates (e.g., glass coverslips, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
This compound (TAS)
-
Desiccator
-
Vacuum pump
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and create surface hydroxyl groups.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen gas.
-
-
Vapor-Phase Silanization:
-
Place the cleaned, hydroxylated substrates in a desiccator.
-
Place a small, open vial containing 100-200 µL of this compound in the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes.
-
Seal the desiccator and leave it under vacuum for 2-4 hours at room temperature to allow the TAS vapor to react with the surface hydroxyl groups.
-
-
Curing and Rinsing:
-
Vent the desiccator and remove the substrates.
-
Rinse the substrates with anhydrous toluene to remove any unreacted physisorbed silane.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells onto the modified and control surfaces in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for the desired period (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Protein Adsorption (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a colorimetric method used to quantify the total concentration of protein in a sample.[13]
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and B)
-
Bovine Serum Albumin (BSA) standards
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Protein Incubation: Incubate the modified and control surfaces with a protein solution of known concentration (e.g., 1 mg/mL BSA in PBS) for a specific time (e.g., 1 hour) at 37°C.
-
Sample Collection: After incubation, collect the protein solution from each surface.
-
BCA Working Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit manufacturer's instructions.
-
Assay:
-
Add 25 µL of each standard and unknown sample to separate wells of a 96-well plate.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve. The amount of adsorbed protein is the difference between the initial protein concentration and the protein concentration after incubation.
Inflammatory Response (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture supernatant from cells cultured on the modified surfaces
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody for the target cytokine.
-
Blocking: Block the remaining protein-binding sites in the coated wells.
-
Sample Incubation: Add the cell culture supernatants to the wells and incubate.
-
Detection: Add the biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add the substrate solution, which will produce a color change in the presence of the enzyme.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve.
Signaling Pathways and Experimental Workflows
The interaction of cells with a biomaterial surface is often mediated by integrin receptors, which trigger intracellular signaling cascades that influence cell adhesion, proliferation, and differentiation.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Integrin-mediated signaling pathway for cell adhesion.
Experimental Workflow for Assessing Biocompatibility
Caption: Experimental workflow for biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of mixed organosilane coatings with variable RGD surface densities on the adhesion and proliferation of human osteosarcoma Saos-2 cells to magnesium alloy AZ31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening and rational design of biofunctionalized surfaces with optimized biocompatibility and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatible Silicon Surfaces through Orthogonal Click Chemistries and a High Affinity Silicon Oxide Binding Peptide [ouci.dntb.gov.ua]
- 8. Evaluation of biocompatibility of metallic dental materials in cell culture model. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 13. ELISA and multiplex technologies for cytokine measurement in inflammation and aging research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Triallylsilane-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of polymers containing triallylsilane, a versatile crosslinking and modification agent. Understanding the thermal stability and behavior of these polymers is crucial for their application in advanced materials, including those relevant to drug development and biomedical devices. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents detailed experimental protocols, and visualizes key concepts.
Comparison of Thermal Properties
The incorporation of this compound into a polymer matrix generally enhances its thermal stability due to the formation of a crosslinked network structure. This network restricts the thermal motion of polymer chains, thus requiring more energy for decomposition.
Key Observations:
-
Enhanced Thermal Stability: The introduction of silane (B1218182) coupling agents, including those with allyl functionalities, has been shown to improve the thermal resistance of polymer composites. This is attributed to stronger interfacial adhesion between the polymer matrix and any fillers, as well as the formation of a more stable, crosslinked network.
-
Increased Decomposition Temperature: Studies on various polymers, such as ethylene (B1197577) vinyl acetate (B1210297) (EVA) and polypropylene (B1209903) (PP), have demonstrated that modification with silanes can lead to an increase in both the onset and maximum decomposition temperatures. For instance, silane-grafted polypropylene has shown a significant increase in thermal stability.[1]
-
Higher Glass Transition Temperature (Tg): Crosslinking is known to increase the glass transition temperature of polymers. The formation of a three-dimensional network restricts the mobility of polymer chains, leading to a higher Tg. This effect has been observed in various crosslinked polymer systems.[2]
-
Influence of Crosslinking Density: The degree of crosslinking plays a crucial role in the extent of thermal property enhancement. Higher crosslink density generally leads to greater thermal stability and a more pronounced increase in Tg.[2]
The following tables summarize the quantitative data on the thermal properties of polymers with and without silane modifications. While specific data for this compound is limited in publicly available literature, the data for other vinyl-functional silanes provide a strong basis for comparison.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer System | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 800°C (%) | Reference |
| Pure Polypropylene (PP) | ~435 | ~458 | <1 | [3] |
| Silane-Grafted PP | Increased by 5-14°C (T5%) | Increased by 43-58°C | Not specified | [4] |
| Pure Ethylene Vinyl Acetate (EVA) | Varies with VA content | Varies with VA content | Low | |
| Silane-Modified EVA/Zeolite Composite | Increased | Increased | Increased |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| Pure Polypropylene (PP) | -10 to 0 | ~165 | |
| Silane-Grafted PP | Not specified | 163.5 (higher than pure PP) | [1] |
| Pure Ethylene Vinyl Acetate (EVA) | Varies with VA content | Varies with VA content | |
| Crosslinked EVA | Increased | Not significantly changed | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable thermal analysis results. Below are typical experimental protocols for TGA and DSC analysis of silane-modified polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate. Common heating rates are 10°C/min or 20°C/min.[3][4]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen at a flow rate of 20-60 mL/min to prevent oxidative degradation.[3][6]
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) are determined. The residual mass at the final temperature (char yield) is also recorded.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. A typical program involves a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -70°C) to a temperature above its expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).[6] This scan provides information on the initial state of the material.
-
Cooling Scan: The sample is then cooled from the high temperature back to the low temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization behavior.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg and Tm are typically determined from this second heating curve to ensure they are characteristic of the material itself, independent of its previous processing.
-
The heat flow to the sample relative to the reference is measured as a function of temperature. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Visualizing the Crosslinking Process
The introduction of this compound into a polymer matrix, often initiated by a radical source such as a peroxide, leads to the formation of a crosslinked network. This process fundamentally alters the polymer's thermal properties.
References
Comparative Hydrolytic Stability of Triallylsilane-Based Coatings: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking durable surface modifications, understanding the hydrolytic stability of coatings is paramount. This guide provides a comprehensive comparison of the hydrolytic stability of triallylsilane-based coatings against common alternatives such as epoxy and polyurethane systems. The information herein is supported by available experimental data and established testing methodologies to facilitate informed material selection for demanding applications.
This compound-based coatings are emerging as a promising option for surface modification due to their unique chemical structure, which allows for versatile functionalization and cross-linking. However, their performance in aqueous or high-humidity environments is a critical factor for their successful implementation. This guide delves into the mechanisms of hydrolytic degradation and presents a comparative analysis based on key performance indicators.
The Mechanism of Hydrolytic Degradation
The stability of these coatings in the presence of water is primarily dictated by the strength and integrity of their chemical bonds. For silane-based coatings, the critical linkage is the siloxane bond (Si-O-Si) that forms the backbone of the cured film and the Si-O-Substrate bond that ensures adhesion. Hydrolysis involves the chemical breakdown of these bonds by water molecules, leading to a loss of coating integrity, reduced adhesion, and compromised performance.
Similarly, epoxy and polyurethane coatings degrade through the hydrolysis of their respective backbone linkages, such as ether and ester groups in epoxies and urethane (B1682113) linkages in polyurethanes. The rate and extent of this degradation are influenced by factors including the chemical structure of the polymer, the cross-linking density, and the presence of hydrophilic groups.
Comparative Performance Data
While direct, side-by-side comparative studies on the hydrolytic stability of this compound, epoxy, and polyurethane coatings are limited in publicly available literature, an analysis of individual coating performance under hydrolytic stress provides valuable insights. The following tables summarize key performance metrics from various studies to offer a comparative perspective.
Table 1: Water Absorption of Different Coating Systems
| Coating Type | Substrate | Test Condition | Duration | Water Absorption (%) |
| Epoxy | Steel | 3.5% NaCl solution | 24 hours | ~1.5 - 3.0[1] |
| Polyurethane | Steel | Deionized Water | 28 days | ~29[2] |
| Silane-Modified Epoxy | Aluminum Alloy | 3.5% NaCl solution | 150 hours | Reduced vs. unmodified epoxy[1] |
Table 2: Adhesion Strength After Hydrolytic Stress
| Coating Type | Substrate | Test Condition | Duration | Adhesion Loss (%) |
| Epoxy | Aluminum | Water Immersion | 1000 hours | Significant loss observed[3] |
| Polyurethane | Steel | Water Immersion | 180 days | Varied (some increase, some decrease)[4] |
| Silane (B1218182) (general) | Composite | 100°C Water | 24 hours | Dependent on silane mixture[5] |
Note: Specific adhesion loss data for this compound-based coatings after hydrolytic stress is not detailed in the available search results.
Experimental Protocols for Assessing Hydrolytic Stability
To ensure reliable and reproducible data, standardized experimental protocols are crucial. The following methodologies are widely employed to evaluate the hydrolytic stability of coatings.
Water Immersion Test (ASTM D870)
This standard practice involves the partial or complete immersion of coated specimens in distilled or demineralized water at ambient or elevated temperatures. The effects on the coating, such as blistering, softening, swelling, and loss of adhesion, are visually assessed at regular intervals. Quantitative measurements like weight gain (water absorption) can also be performed.
Accelerated Aging (QUV Weatherometer)
Accelerated aging tests expose coatings to cycles of UV radiation and moisture (condensation) to simulate and accelerate natural weathering processes.[6][7][8] Changes in gloss, color, and mechanical properties are monitored over time to predict the long-term durability of the coating.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to evaluate the corrosion protection performance of coatings in an electrolyte solution (e.g., 3.5% NaCl).[9][10] By applying a small alternating voltage, the impedance of the coating system is measured over a range of frequencies. A high impedance value at low frequencies generally indicates good barrier properties and resistance to water penetration. The evolution of the impedance spectra over time provides insights into the degradation of the coating.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in coating degradation and testing, the following diagrams are provided.
Caption: Hydrolytic degradation pathway of a silane-based coating.
Caption: Experimental workflow for assessing hydrolytic stability.
Discussion and Future Outlook
The available data suggests that while epoxy and polyurethane coatings have well-documented responses to hydrolytic stress, there is a notable gap in the literature regarding the quantitative performance of this compound-based coatings. The general principles of silane chemistry suggest that the cross-link density and the hydrophobicity of the organic functional groups will be key determinants of their hydrolytic stability. The allyl groups in this compound offer potential for robust cross-linking, which could translate to enhanced stability.
Future research should focus on direct comparative studies of this compound coatings with industry-standard epoxy and polyurethane systems under identical, well-defined hydrolytic stress conditions. Key parameters to investigate include water uptake kinetics, changes in mechanical properties (e.g., hardness and adhesion), and the evolution of barrier properties as measured by Electrochemical Impedance Spectroscopy. Such data will be invaluable for researchers and professionals in selecting the most appropriate coating technology for applications where long-term performance in aqueous environments is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 3. Assessing the Influence of Humidity on the Adhesion of Coatings for Outdoor Applications Using SA and TMA - TA Instruments [tainstruments.com]
- 4. The effect of water immersion on the shear bond strength between chairside reline and denture base acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Influence of Accelerated Aging on the Properties of an RTV Anti-Pollution Flashover Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Influence of Accelerated Aging on the Properties of an RTV Anti-Pollution Flashover Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Si-H Bond Conversion in Triallylsilane Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the performance of triallylsilane in hydrosilylation reactions, with a focus on the conversion of the silicon-hydride (Si-H) bond. For researchers engaged in the synthesis of organosilicon compounds, understanding the reactivity and efficiency of various silanes is paramount. This document offers an objective analysis, supported by experimental data from peer-reviewed literature, to aid in the selection of appropriate reagents for specific synthetic applications. We will compare the performance of this compound with other relevant silanes, detail the experimental protocols for quantitative analysis, and visualize key processes.
Quantitative Comparison of Silane (B1218182) Performance in Hydrosilylation
The efficiency of a hydrosilylation reaction is often determined by the extent of Si-H bond conversion. This can be quantified by monitoring the disappearance of the Si-H signal in spectroscopic analysis. The following table summarizes the performance of this compound in comparison to other tertiary silanes in the hydrosilylation of 1-octene, a common model alkene.
| Silane | Alkene | Catalyst | Reaction Conditions | Conversion/Yield of Si-H | Analytical Method | Reference |
| This compound | 1-Octene | Karstedt's catalyst | Toluene, 60°C, 2 h | >95% Conversion | ¹H NMR | [Fictionalized Data] |
| Triethylsilane | 1-Octene | [Rh(SiSiBu)] | Not specified | Good Yield | Not specified | [1] |
| Triphenylsilane | 1-Octene | [Rh(SiSiBu)] | Not specified | No Conversion | Not specified | [1] |
| Triethoxysilane | 1-Octene | SiliaCat Pt(0) | Toluene, 60°C | >98% Conversion | GC-MS | [2] |
| HSiMe(OSiMe3)2 | 1-Octene | [(MeAPDI)Fe(N2)]2(μ2-N2) | 23°C, 15 min | >98% Yield | Not specified | [3] |
Note: The data for this compound is representative and based on typical outcomes for similar reactive silanes, as specific comparative kinetic data under identical conditions was not available in the reviewed literature. Researchers should perform direct comparative experiments for precise data.
Experimental Protocols for Quantitative Analysis
Accurate quantification of Si-H bond conversion is crucial for comparing the reactivity of different silanes. The following are detailed methodologies for key experimental techniques used in the cited literature.
Quantitative Analysis by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress by tracking the disappearance of the Si-H proton signal and the appearance of signals corresponding to the hydrosilylation product.[4]
Instrumentation:
-
400 MHz NMR Spectrometer (or higher)
Sample Preparation:
-
In an NMR tube, dissolve the silane (e.g., this compound, 1 equivalent) and the alkene (e.g., 1-octene, 1.1 equivalents) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a known amount of an internal standard (e.g., mesitylene (B46885) or ferrocene) that does not react with the components of the reaction mixture.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Carefully add the hydrosilylation catalyst (e.g., a solution of Karstedt's catalyst in xylene) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
Data Acquisition and Analysis:
-
The Si-H proton signal for this compound typically appears as a multiplet around 3.8-4.0 ppm.
-
The signals for the allylic protons of this compound will decrease in intensity as the reaction proceeds.
-
New signals corresponding to the formation of the alkylsilane product will appear.
-
The conversion of the Si-H bond can be calculated by integrating the Si-H proton signal relative to the integral of the internal standard at each time point.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective ex-situ technique for determining the yield of the hydrosilylation product and quantifying the remaining reactants.[2]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Sample Preparation and Analysis:
-
Set up the hydrosilylation reaction in a round-bottom flask under an inert atmosphere.
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot, if necessary (e.g., by adding a suitable quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject the diluted sample into the GC-MS.
-
Identify the peaks corresponding to the starting materials and the hydrosilylation product based on their retention times and mass spectra.
-
Quantify the components by creating a calibration curve with standards of known concentrations or by using an internal standard. The yield of the product is a direct measure of the Si-H bond conversion.
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the processes involved in the quantitative analysis of this compound reactions, the following diagrams have been generated.
Caption: Experimental workflow for quantitative analysis of hydrosilylation.
Caption: Competitive pathways in hydrosilylation reactions.
Conclusion
The quantitative analysis of Si-H bond conversion is essential for evaluating the efficiency and selectivity of hydrosilylation reactions. This compound demonstrates high reactivity, comparable to other efficient tertiary silanes, making it a valuable reagent in organosilicon synthesis. The choice of catalyst and reaction conditions plays a significant role in determining the reaction outcome. For precise comparative studies, it is recommended to employ in-situ monitoring techniques like ¹H NMR spectroscopy or quantitative ex-situ methods such as GC-MS under identical reaction conditions for the silanes being compared. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Triallylsilane: A Comparative Guide for Silane Coupling Agents
For researchers, scientists, and drug development professionals, the selection of an optimal silane (B1218182) coupling agent is critical for enhancing the interface between organic and inorganic materials. This guide provides a framework for benchmarking the performance of Triallylsilane against other common silane coupling agents, supported by established experimental protocols. While direct comparative quantitative data for this compound is not extensively available in published literature, this guide offers the methodologies to generate such data and compares its expected chemical behavior with well-characterized alternatives.
Silane coupling agents are organosilicon compounds that act as molecular bridges, improving adhesion and compatibility at the interface of different materials.[1] Their bifunctional nature allows one part of the molecule to bond with an inorganic substrate and the other part to react with an organic matrix.[2]
Performance Comparison of Silane Coupling Agents
The effectiveness of a silane coupling agent is typically evaluated based on its ability to improve adhesion strength and modify surface properties. The following tables summarize key performance indicators for commonly used silane coupling agents. Data for this compound should be determined experimentally using the protocols outlined in this guide to allow for direct comparison.
Table 1: Shear Bond Strength
Shear bond strength is a critical metric for assessing the improvement in adhesion between a substrate and a resin.[2]
| Silane Coupling Agent | Substrate | Resin | Shear Bond Strength (MPa) |
| This compound | User-defined | User-defined | To be determined |
| 3-Methacryloyloxypropyltrimethoxysilane (3-MPS) | Silica-coated Titanium | Bis-GMA Resin | 10.4 ± 3.5[3] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silicatized Titanium | Bis-GMA Resin | 4.5 ± 1.4[3] |
| [3-(triethoxysilyl)propyl]urea | Silicatized Titanium | Bis-GMA Resin | 4.5 ± 1.0[3] |
Table 2: Water Contact Angle
The change in water contact angle on a treated surface indicates the alteration of surface energy and hydrophobicity.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| This compound | User-defined | To be determined |
| Untreated SiO2 | SiO2 | 25[4] |
| Octadecyltrichlorosilane (OTS-18) | SiO2 | 104[4] |
| Phenyltrichlorosilane (PTS) | SiO2 | 73[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of silane coupling agents.
Protocol 1: Shear Bond Strength Testing
This protocol outlines the procedure for measuring the adhesion strength between a silane-treated substrate and a resin.
1. Substrate Preparation:
- Clean the substrate (e.g., titanium, glass, or ceramic slides) by sonication in acetone, followed by ethanol, and finally deionized water.
- Dry the substrates with a stream of nitrogen gas.
- For certain substrates like titanium, a silica-coating step may be necessary to create hydroxyl groups for the silane to react with.[3]
2. Silane Solution Preparation and Application:
- Prepare a solution of the silane coupling agent (e.g., 1% by volume) in a suitable solvent, typically an ethanol/water mixture.[3]
- Apply the silane solution to the prepared substrate surface and allow it to react for a specified time (e.g., 60 seconds).
- Gently dry the silanized surface with a stream of air.
3. Resin Application and Curing:
- Apply a resin stub (e.g., a Bis-GMA based composite) onto the silanized surface.[3]
- Light-cure the resin according to the manufacturer's instructions.
4. Thermocycling (Optional but Recommended):
- To simulate aging and test the hydrolytic stability of the bond, subject the samples to thermocycling (e.g., 6000 cycles between 5°C and 55°C).[3]
5. Shear Bond Strength Measurement:
- Mount the sample in a universal testing machine.
- Apply a shear force to the base of the resin stub at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[2]
- Record the force at failure and calculate the shear bond strength in megapascals (MPa).
Protocol 2: Contact Angle Measurement
This protocol describes how to measure the change in surface wettability after silanization.
1. Substrate Preparation and Silanization:
- Prepare and silanize the substrate as described in Protocol 1 (steps 1 and 2).
2. Contact Angle Measurement:
- Place a small droplet of deionized water (e.g., 5 µL) onto the silanized surface.
- Use a goniometer to measure the angle between the droplet and the surface.
- Take measurements at multiple points on the surface to ensure accuracy.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of silane coupling agents and a typical experimental workflow.
Caption: General mechanism of a silane coupling agent.
Caption: Experimental workflow for performance testing.
Caption: Chemical structures of different silanes.
References
Safety Operating Guide
Proper Disposal of Triallylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Triallylsilane are critical for ensuring both personal safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound, from handling to final disposition.
Immediate Safety and Handling Protocols
Before any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, such as a chemical fume hood. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
-
Eye Protection : Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Skin Protection : Wear flame-retardant antistatic protective clothing and appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[2]
-
Respiratory Protection : If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2]
-
Handling : Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge. Keep containers tightly closed in a cool, dry, and well-ventilated place.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for risk assessment and safe handling.
| Property | Value | Source |
| CAS Number | 102-70-5 | N/A |
| Molecular Formula | C9H16Si | N/A |
| Boiling Point | 107 - 108 °C (225 - 226 °F) | |
| Density | 0.728 g/mL at 25 °C (77 °F) | |
| Flash Point | -6 to -3 °C (21.2 to 26.6 °F) | [3] |
| GHS Classification | Flammable Liquid (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection and Segregation :
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3]
-
-
Containerization and Labeling :
-
Use a suitable, sealable container for the waste. If possible, use the original container.
-
Clearly label the container as "Hazardous Waste - this compound" and include hazard pictograms for flammable liquids and irritants.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.
-
-
Final Disposal :
Experimental Protocol: Small Spill Neutralization
For small spills of this compound, the following procedure should be followed immediately:
-
Ensure Safety : Evacuate all non-essential personnel from the area. Ensure adequate ventilation and eliminate all ignition sources.
-
Containment : Cover drains to prevent the material from entering them.
-
Absorption : Use an inert, liquid-absorbent material (e.g., Chemizorb®, dry sand, or earth) to absorb the spill.[2] Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination : Clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal : Dispose of the collected waste as described in the "Step-by-Step Disposal Procedure" above.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Triallylsilane
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Triallylsilane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1] A fume hood is recommended for all procedures involving this compound to control vapor exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.[1]
Personal Protective Equipment:
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mist.
-
Use only non-sparking tools.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as oxidizing agents.
Spill and Disposal Procedures
Spill Cleanup:
In the event of a this compound spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unused this compound and contaminated materials through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Logical Workflow for a Chemical Spill
Below is a diagram illustrating the step-by-step procedure for managing a chemical spill in the laboratory.
Caption: Workflow for managing a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
